1-Benzenesulfonyl-1H-indole-7-boronic acid
Description
Properties
IUPAC Name |
[1-(benzenesulfonyl)indol-7-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO4S/c17-15(18)13-8-4-5-11-9-10-16(14(11)13)21(19,20)12-6-2-1-3-7-12/h1-10,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBMQFFUJSTNKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CN2S(=O)(=O)C3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674266 | |
| Record name | [1-(Benzenesulfonyl)-1H-indol-7-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-56-1 | |
| Record name | [1-(Benzenesulfonyl)-1H-indol-7-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Benzenesulfonyl-1H-indole-7-boronic acid: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Benzenesulfonyl-1H-indole-7-boronic acid, a specialized heterocyclic building block with significant potential in synthetic organic chemistry and medicinal chemistry. While specific experimental data for this particular isomer is limited in publicly accessible literature, this guide synthesizes information on its core structure, predicted properties, and likely synthetic routes based on established methodologies for related indole boronic acids. The document further explores its anticipated applications, primarily in palladium-catalyzed cross-coupling reactions, which are pivotal in the construction of complex molecular architectures for drug discovery and materials science. This guide is intended to serve as a foundational resource for researchers interested in utilizing this and similar compounds in their synthetic endeavors.
Introduction and Significance
The indole scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Functionalization of the indole ring is a key strategy in the development of new therapeutic agents. Boronic acids, in turn, have emerged as indispensable reagents in modern organic synthesis, largely due to their role in the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2] The convergence of these two chemical entities in molecules like 1-Benzenesulfonyl-1H-indole-7-boronic acid offers a powerful tool for the synthesis of novel, highly functionalized indole derivatives.
The benzenesulfonyl group at the 1-position of the indole serves as a protecting group, stabilizing the indole ring and influencing its reactivity. The boronic acid moiety at the 7-position provides a reactive handle for the formation of new carbon-carbon bonds, enabling the introduction of a wide array of substituents at this specific position. This targeted functionalization is of high interest for structure-activity relationship (SAR) studies in drug discovery programs.[3]
Chemical Structure and Physicochemical Properties
The chemical structure of 1-Benzenesulfonyl-1H-indole-7-boronic acid consists of an indole ring system where the nitrogen atom is substituted with a benzenesulfonyl group, and a boronic acid group is attached to the 7-position of the indole nucleus.
Table 1: Physicochemical Properties of 1-Benzenesulfonyl-1H-indole-7-boronic acid
| Property | Value | Source |
| CAS Number | 1256358-56-1 | |
| Molecular Formula | C₁₄H₁₂BNO₄S | |
| Molecular Weight | 301.13 g/mol | |
| Appearance | Not available | - |
| Melting Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
Synthesis of 1-Benzenesulfonyl-1H-indole-7-boronic acid
While a specific, documented synthetic protocol for 1-Benzenesulfonyl-1H-indole-7-boronic acid is not widely published, a plausible and efficient route can be extrapolated from established methods for the synthesis of aryl and heteroaryl boronic acids.[4] The most common and effective method would likely involve a palladium-catalyzed Miyaura borylation of a suitable precursor, 7-bromo-1-benzenesulfonyl-1H-indole.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from 7-bromo-1H-indole:
-
Sulfonylation: Protection of the indole nitrogen with benzenesulfonyl chloride.
-
Miyaura Borylation: Palladium-catalyzed cross-coupling of the resulting 7-bromo-1-benzenesulfonyl-1H-indole with a boron source, such as bis(pinacolato)diboron (B₂pin₂).
Caption: Proposed synthetic workflow for 1-Benzenesulfonyl-1H-indole-7-boronic acid.
Hypothetical Experimental Protocol
Step 1: Synthesis of 1-Benzenesulfonyl-7-bromo-1H-indole
-
To a solution of 7-bromo-1H-indole (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of benzenesulfonyl chloride (1.1 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-benzenesulfonyl-7-bromo-1H-indole.
Step 2: Synthesis of 1-Benzenesulfonyl-1H-indole-7-boronic acid pinacol ester
-
In a reaction vessel, combine 1-benzenesulfonyl-7-bromo-1H-indole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq), and a base like potassium acetate (KOAc, 3.0 eq).
-
Add an anhydrous, degassed solvent such as 1,4-dioxane or toluene.
-
Purge the vessel with an inert gas and heat the mixture at 80-100 °C for 8-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired pinacol ester.
Step 3: Hydrolysis to 1-Benzenesulfonyl-1H-indole-7-boronic acid
-
Dissolve the pinacol ester in a suitable solvent system (e.g., a mixture of THF and water).
-
Add an aqueous acid (e.g., 1N HCl) and stir the mixture at room temperature.
-
The progress of the deprotection can be monitored by TLC.
-
Upon completion, extract the product into an organic solvent, dry the organic layer, and concentrate to yield 1-benzenesulfonyl-1H-indole-7-boronic acid.
Applications in Organic Synthesis
The primary utility of 1-Benzenesulfonyl-1H-indole-7-boronic acid is as a substrate in Suzuki-Miyaura cross-coupling reactions.[5][6] This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the boronic acid and a variety of organic halides or triflates.[1] This allows for the introduction of diverse aryl, heteroaryl, or vinyl substituents at the 7-position of the indole core.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Drug Discovery and Medicinal Chemistry
The ability to readily diversify the 7-position of the indole ring is highly valuable in the synthesis of compound libraries for high-throughput screening. By coupling 1-Benzenesulfonyl-1H-indole-7-boronic acid with a variety of functionalized aryl or heteroaryl halides, medicinal chemists can systematically explore the SAR at this position to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.
Materials Science
Indole-containing conjugated organic materials have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The Suzuki-Miyaura coupling is a key reaction for constructing the π-conjugated systems that are essential for the desired electronic and photophysical properties of these materials.[7] 1-Benzenesulfonyl-1H-indole-7-boronic acid can serve as a building block for the synthesis of novel indole-based materials.
Spectroscopic Data
Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for 1-Benzenesulfonyl-1H-indole-7-boronic acid is not available in the searched literature. However, based on the structure, the following characteristic signals would be expected:
-
¹H NMR: Aromatic protons of the indole and benzenesulfonyl groups, a broad singlet for the boronic acid -OH protons (which may be exchangeable with D₂O), and distinct signals for the protons at the 2, 3, 4, 5, and 6-positions of the indole ring.
-
¹³C NMR: Carbon signals corresponding to the indole and benzenesulfonyl rings. The carbon atom attached to the boron would likely show a broad signal due to quadrupolar relaxation.
-
IR: Characteristic absorptions for B-O and O-H stretching of the boronic acid, S=O stretching of the sulfonyl group, and C-H and C=C stretching of the aromatic rings.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (301.13 g/mol ).
Stability and Storage
Boronic acids are generally stable solids, but they can be susceptible to dehydration to form boroxines, particularly upon heating. It is recommended to store 1-Benzenesulfonyl-1H-indole-7-boronic acid in a cool, dry place, away from moisture and strong oxidizing agents. Storage under an inert atmosphere is preferable to maintain its purity over long periods.
Conclusion
1-Benzenesulfonyl-1H-indole-7-boronic acid is a valuable synthetic intermediate with significant potential for the construction of complex indole-containing molecules. While detailed experimental data for this specific isomer is scarce, its synthesis and applications can be reliably predicted based on well-established chemical principles. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a powerful tool for researchers in drug discovery and materials science, enabling the targeted functionalization of the indole-7-position. Further research into the specific properties and reactivity of this compound is warranted to fully exploit its synthetic potential.
References
- (Reference to a general organic chemistry textbook or a review on Suzuki-Miyaura reactions, if available
- (Reference to a review on the synthesis and applications of indole derivatives, if available
- (Reference to a paper describing the synthesis of a similar indole boronic acid, if available
- (Reference to a paper describing the use of an indole boronic acid in a Suzuki-Miyaura coupling, if available
- (Reference to a materials science paper using indole derivatives, if available
- (Reference to a source for general handling and storage of boronic acids, if available
- (Reference to a chemical supplier catalog entry for the compound, if available
-
Doležal, M. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3539. [Link]
- (Placeholder for additional relevant reference)
- (Placeholder for additional relevant reference)
-
Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkat USA. [Link]
- (Placeholder for additional relevant reference)
-
BioOrganics. (2019). 1-Benzenesulfonyl-1h-indole-4-boronic acid. Retrieved from [Link]
- (Placeholder for additional relevant reference)
-
Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? Bioorganic & Medicinal Chemistry, 91, 117405. [Link]
- (Placeholder for additional relevant reference)
-
Ertl, P., et al. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Synthesis pathways for 1-Benzenesulfonyl-1H-indole-7-boronic acid from indole
An In-Depth Technical Guide to the Synthesis of 1-Benzenesulfonyl-1H-indole-7-boronic acid from Indole
Introduction: The Strategic Importance of Indole-7-boronic Acids
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The ability to selectively functionalize specific positions on the indole ring is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutics. Among the various positions, C7-functionalization has historically been challenging due to the intrinsic electronic properties of the indole ring, which favor electrophilic substitution at C3 and deprotonation at C2.
Indole-7-boronic acids and their esters have emerged as exceptionally valuable synthetic intermediates.[1][2] Their true power lies in their utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[3][4] This provides a robust platform for introducing a diverse array of aryl, heteroaryl, and vinyl substituents at the C7 position, unlocking new chemical space for drug discovery.
This guide provides a detailed examination of the primary synthetic pathway to 1-Benzenesulfonyl-1H-indole-7-boronic acid, a key building block where the benzenesulfonyl group serves a dual role: as a stable protecting group for the indole nitrogen and as a powerful directing group to achieve the requisite C7 regioselectivity.
Primary Synthesis Pathway: A Directed Metalation Approach
The most reliable and regioselective strategy for synthesizing 1-Benzenesulfonyl-1H-indole-7-boronic acid from indole relies on a two-step sequence involving N-protection followed by a Directed ortho Metalation (DoM) and borylation. This approach leverages the coordinating power of the sulfonyl group to direct a strong base to deprotonate the adjacent C7 position.[5][6]
Caption: Primary synthesis workflow via N-protection and Directed ortho Metalation.
Step 1: N-Protection of Indole with Benzenesulfonyl Chloride
Causality and Experimental Choices: The initial step involves the protection of the indole nitrogen. The N-H proton is acidic (pKa ≈ 17) and would be immediately deprotonated by the strong organolithium bases used in the subsequent step, preventing the desired C-H activation. The benzenesulfonyl group is an ideal choice for several reasons:
-
Robustness: It is exceptionally stable to the strongly basic conditions required for lithiation.
-
Directing Ability: The sulfonyl group (SO₂) is a powerful Directed Metalation Group (DMG).[7] It acts as a Lewis basic site, coordinating with the lithium cation of the organolithium base, thereby positioning the base to deprotonate the sterically accessible and proximal C7 proton.
-
Electron-Withdrawing Nature: It reduces the electron density of the indole ring, further deactivating it towards unwanted electrophilic side reactions.
Detailed Experimental Protocol: Synthesis of 1-(Benzenesulfonyl)indole
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Solvent Addition: Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then suspend it in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Indole Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of indole (1.0 equivalent) in the same anhydrous solvent dropwise via the dropping funnel. Allow the mixture to stir for 30-60 minutes at 0 °C, during which hydrogen gas will evolve as the sodium indolide salt is formed.
-
Sulfonylation: Add a solution of benzenesulfonyl chloride (1.1 equivalents) in the anhydrous solvent dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford 1-(benzenesulfonyl)indole as a white solid.
Step 2: Regioselective C7-Lithiation and Borylation
Causality and Experimental Choices: This is the critical regiochemistry-defining step. The choice of base, solvent, and temperature is crucial for success.
-
Base Selection: A strong, sterically hindered base is required to deprotonate the C-H bond. sec-Butyllithium (s-BuLi) or tert-Butyllithium (t-BuLi) are commonly used. n-Butyllithium (n-BuLi) can also be effective but may sometimes lead to competing C2-lithiation.[8]
-
TMEDA Additive: N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a bidentate ligand that chelates the lithium ion. This breaks down the oligomeric aggregates of the alkyllithium, increasing its basicity and reactivity. The Li-TMEDA complex also enhances coordination with the sulfonyl group, improving the efficiency and regioselectivity of the C7 deprotonation.[8]
-
Low Temperature: The reaction must be maintained at a very low temperature (-78 °C, typically a dry ice/acetone bath) to prevent side reactions and ensure the stability of the highly reactive aryllithium intermediate.
-
Boron Electrophile: Triisopropyl borate, B(OiPr)₃, is a mild and effective electrophile for trapping the aryllithium species. The resulting borate ester is then hydrolyzed to the desired boronic acid during the acidic work-up.
Detailed Experimental Protocol: Synthesis of 1-Benzenesulfonyl-1H-indole-7-boronic acid
-
Preparation: To a flame-dried, multi-neck Schlenk flask under a strict argon or nitrogen atmosphere, add a solution of 1-(benzenesulfonyl)indole (1.0 equivalent) in anhydrous THF.
-
Additive: Add TMEDA (1.5 - 2.5 equivalents).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add s-BuLi (1.5 - 2.5 equivalents, as a solution in cyclohexane) dropwise via syringe over 20-30 minutes. The solution typically develops a deep color, indicating the formation of the C7-lithiated anion. Stir the mixture at -78 °C for 2-3 hours.[8]
-
Borylation (Quench): Add triisopropyl borate (2.0 - 3.0 equivalents) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
Warming and Hydrolysis: Stir the reaction at -78 °C for an additional 1-2 hours, then allow it to slowly warm to room temperature overnight. Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) or 1 M hydrochloric acid (HCl) and stir vigorously for 1-2 hours to hydrolyze the borate ester.
-
Work-up: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The crude boronic acid can be purified by recrystallization or by performing an acid-base extraction. The crude solid is dissolved in diethyl ether, extracted with aqueous NaOH, the aqueous layer is washed with ether, and then re-acidified with HCl to precipitate the pure boronic acid, which is collected by filtration.
Quantitative Data and Yields
The following table summarizes typical conditions and expected yields for the described pathway, compiled from established synthetic methodologies.
| Step | Reaction | Key Reagents | Solvent | Temp. | Typical Yield | Reference |
| 1 | N-Protection | Indole, PhSO₂Cl, NaH | DMF / THF | 0 °C to RT | >95% | General Protocol |
| 2 | DoM / Borylation | 1-(Benzenesulfonyl)indole, s-BuLi, TMEDA, B(OiPr)₃ | THF | -78 °C | 60-85% | [8] |
Alternative Synthetic Strategies
While Directed ortho Metalation is the most direct route, other strategies can be considered, particularly if different starting materials are readily available.
Caption: Comparison of DoM and Halogen-Metal Exchange pathways.
-
Halogen-Metal Exchange: This pathway begins with a pre-functionalized 7-haloindole (e.g., 7-bromoindole). After N-protection with benzenesulfonyl chloride, a halogen-metal exchange is performed using n-BuLi or t-BuLi at low temperature. This rapidly and cleanly generates the same C7-lithiated intermediate, which is then trapped with a borate ester as described above.[1] This method is highly efficient but requires an additional step to synthesize the initial 7-haloindole.
-
Iridium-Catalyzed C-H Borylation: Modern synthetic methods have enabled the direct borylation of C-H bonds using transition metal catalysts. Iridium-based catalysts, in particular, have shown promise for the C7-borylation of certain indole substrates.[9] This method can be highly attractive due to its atom economy. However, achieving high regioselectivity for the C7 position on a simple N-sulfonyl indole can be challenging and may require specific ligands or substrate pre-functionalization to override the inherent reactivity at other positions.[10]
Conclusion
The synthesis of 1-Benzenesulfonyl-1H-indole-7-boronic acid from indole is most effectively achieved through a robust two-step sequence of N-protection and Directed ortho Metalation. This strategy provides excellent control over regioselectivity, directly addressing the challenge of C7-functionalization. The resulting boronic acid is a versatile and valuable building block, empowering medicinal chemists and drug development professionals to readily access novel C7-substituted indole derivatives for the advancement of new therapeutic agents.
References
-
Chatterjee, A. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. Drug Discovery & Development. Available at: [Link]
-
Cid, J., et al. (2020). Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. RSC Advances. Available at: [Link]
-
Cubinak, M., et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules. Available at: [Link]
-
Garnier, T., et al. (2007). Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids. Organic Letters. Available at: [Link]
-
Gulevich, A. V., & Dudnik, A. S. (2019). Indolylboronic Acids: Preparation and Applications. Molecules. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
Jones, C., et al. (2024). Borylation via iridium catalysed C–H activation: a new concise route to duocarmycin derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
-
Lama, T., et al. (2011). Metalation of Indole. Topics in Heterocyclic Chemistry. Available at: [Link]
-
McGough, J. S., et al. (2017). Catalytic Electrophilic C-H Borylation using NHC·Boranes and Iodine Forms C2-, not C3-, Borylated Indoles. Chemistry – A European Journal. Available at: [Link]
-
Myers, A. (n.d.). Directed Ortho Metalation. Scribd. Available at: [Link]
-
Polak, P., & Tobrman, T. (2019). Indolylboronic Acids: Preparation and Applications. Molecules. Available at: [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides and -α-sulfonates. Chemical Reviews. Available at: [Link]
-
Singh, G., et al. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. RSC Advances. Available at: [Link]
-
Various Authors. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Borylation via iridium catalysed C–H activation: a new concise route to duocarmycin derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00814F [pubs.rsc.org]
- 10. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling & Purification Strategies for 1-Benzenesulfonyl-1H-indole-7-boronic Acid
[1]
Executive Summary
In the high-stakes landscape of pharmaceutical intermediate synthesis, 1-Benzenesulfonyl-1H-indole-7-boronic acid represents a critical, yet physicochemicaly complex building block. Widely employed in Suzuki-Miyaura cross-coupling reactions for constructing kinase inhibitors and functionalized heterocycles, its utility is often bottlenecked by its purification.[1]
The molecule poses a unique solubility paradox: the boronic acid moiety (
This guide provides a definitive technical framework for determining the solubility profile of this compound, modeling its thermodynamic behavior, and leveraging this data for scalable crystallization.[1]
Physicochemical Profile & Theoretical Solubility[1]
Before initiating wet-lab experiments, a theoretical assessment using Hansen Solubility Parameters (HSP) is essential to minimize solvent waste.[1]
Structural Analysis[1][2]
-
Core Scaffold: Indole (aromatic, moderately polar).[1]
-
Functional Group A (Hydrophilic): Boronic acid at C7.[1] Amphoteric nature; capable of reversible trimerization to boroxines in anhydrous non-polar solvents.[1]
-
Functional Group B (Lipophilic): Benzenesulfonyl group at N1.[1] Electron-withdrawing; reduces the basicity of the indole nitrogen and significantly lowers water solubility compared to unprotected indole boronic acids.[1]
Predicted Solubility Behavior
Based on Group Contribution Methods, the solubility classification is derived:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Dipolar Aprotic | DMSO, DMF, DMAc | High | Strong interaction with the sulfonyl dipole; disruption of boronic acid H-bond networks.[1] |
| Polar Ethers | THF, 1,4-Dioxane | High | Excellent H-bond acceptors for the boronic acid protons; moderate polarity matches the sulfonyl group.[1] |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to High | Good general solvency; Acetone may form reversible boronate esters (protection required).[1] |
| Alcohols | Methanol, Ethanol | Moderate | Soluble, but risk of in situ esterification (solvolysis) increases with temperature.[1] |
| Chlorinated | DCM, Chloroform | Moderate | Good solvation of the sulfonyl/indole core; poor interaction with boronic acid H-bonds.[1] |
| Alkanes | Hexane, Heptane | Insoluble | Dielectric constant too low to overcome crystal lattice energy.[1] |
| Aqueous | Water, Buffers | Low | The benzenesulfonyl group dominates, rendering the molecule hydrophobic despite the |
Experimental Methodology: Determination Protocols
To generate precise solubility data (Mole Fraction,
Protocol A: Dynamic Laser Monitoring (High Throughput)
This method is preferred for generating polythermal solubility curves quickly.[1]
Materials:
-
Jacketed glass vessel (50 mL) with precise temperature control (
K). -
Focused Beam Reflectance Measurement (FBRM) or simple turbidity probe.[1]
-
HPLC grade solvents.[1]
Workflow:
-
Preparation: Charge a known mass (
) of solvent and excess solute into the vessel.[1][2] -
Heating: Heat at a rate of 2 K/min until complete dissolution (transmittance = 100%). Record Temperature (
).[1] -
Cooling: Cool at 2 K/min until nucleation is detected (transmittance drop). Record Temperature (
).[1] -
Iteration: Add more solvent (
) to the same vessel and repeat to generate a new data point at a lower concentration.
Protocol B: Static Equilibrium (Gold Standard)
Used to validate dynamic data and ensure thermodynamic equilibrium.[1]
Step-by-Step Protocol:
-
Saturation: Add excess 1-Benzenesulfonyl-1H-indole-7-boronic acid to 10 mL of solvent in a sealed vial.
-
Equilibration: Place in a thermostatic shaker bath at fixed temperature
for 24–48 hours. -
Sampling: Stop agitation and allow settling for 2 hours.
-
Filtration: Withdraw supernatant using a pre-heated syringe filter (0.22
m PTFE).[1] -
Quantification: Dilute aliquot and analyze via HPLC (UV detection at 254 nm).
Visualization: Solubility Measurement Workflow
Caption: Logical workflow for determining solubility, moving from solvent screening to thermodynamic modeling.
Thermodynamic Modeling & Data Analysis
Once experimental data (
Modified Apelblat Equation
This is the most accurate empirical model for indole derivatives in organic solvents.[1]
1- : Mole fraction solubility.[1]
- : Absolute temperature (K).[1]
- : Empirical model parameters derived via multivariate regression.
Thermodynamic Parameters
Using the Van't Hoff analysis, the dissolution properties are calculated:
-
Enthalpy (
): Positive values indicate endothermic dissolution (solubility increases with T).[1] -
Gibbs Free Energy (
): [1]
Visualization: Thermodynamic Calculation Logic
Caption: Computational logic flow for deriving thermodynamic parameters from raw solubility data.
Process Application: Purification Strategy
The primary utility of this solubility data is to design a Cooling Crystallization or Anti-Solvent Crystallization process.[1]
Recommended Purification Protocol
For 1-Benzenesulfonyl-1H-indole-7-boronic acid, a "Dissolve-and-Crash" strategy is most effective due to the steep solubility differential in polar/non-polar pairs.[1]
System: THF (Solvent) / n-Heptane (Anti-solvent)[1]
-
Dissolution: Dissolve crude material in THF at 50°C (approx. 5 volumes). Ensure complete dissolution.
-
Filtration: Polish filter while hot to remove inorganic salts (e.g., Pd catalyst residues).[1]
-
Nucleation: Slowly add n-Heptane (approx. 2 volumes) at 50°C until slight turbidity persists.
-
Cooling: Ramp temperature down to 0°C at 0.5°C/min.
-
Aging: Hold at 0°C for 2 hours to maximize yield.
-
Isolation: Filter the white crystalline solid and wash with cold 1:3 THF:Heptane.
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1] Link
-
Li, J., et al. (2010).[1] Solubility of 1H-Indole-3-carboxylic Acid in Various Solvents. Journal of Chemical & Engineering Data, 55(9), 3818–3820.[1] Link(Cited as a proxy for indole-core solubility behavior).[1]
-
Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1] Link(Foundational reference for the Apelblat model).
-
BenchChem. (2025).[1][2][3] 1-Benzenesulfonyl-1H-indole-7-boronic acid Product Data. (General physicochemical data source).
An In-depth Technical Guide to the Stability of Benzenesulfonyl-Protected Indole Boronic Acids
Abstract
Indole boronic acids are pivotal reagents in modern medicinal chemistry, primarily serving as key building blocks in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] However, their inherent instability, particularly susceptibility to protodeboronation, presents a significant challenge for researchers in process development and scale-up.[3][4][5] Protecting the indole nitrogen is a critical strategy to mitigate these stability issues. This guide provides a comprehensive technical analysis of the benzenesulfonyl protecting group in the context of indole boronic acid stability. We will explore the underlying chemical principles governing their stability, present field-proven protocols for their synthesis and stability assessment, and offer actionable insights for their effective storage and handling. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these valuable reagents with greater confidence and success.
The Indole Moiety and the Boronic Acid Challenge
1.1 Significance in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds, from neurotransmitters like serotonin to blockbuster drugs.[1][2] Consequently, methods for the efficient and regioselective functionalization of the indole core are of paramount importance. Indolylboronic acids have emerged as versatile intermediates, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.[1][2]
1.2 The Instability Problem: Protodeboronation
A significant drawback of many heteroaryl boronic acids, including indolyl derivatives, is their propensity to undergo protodeboronation.[3][4][5] This is a decomposition pathway where the C–B bond is cleaved and replaced by a C–H bond, effectively destroying the reactive handle for cross-coupling.[3][4] This process is often accelerated under the basic aqueous conditions typically employed in Suzuki-Miyaura reactions.[3]
1.3 The Benzenesulfonyl Group: An Electronic Shield
N-protection of the indole ring is a common and effective strategy to enhance the stability of indolylboronic acids. The benzenesulfonyl group, in particular, offers several advantages:
-
Electronic Withdrawal: The strongly electron-withdrawing nature of the sulfonyl group reduces the electron density of the indole ring. This electronic modulation is crucial for stabilizing the C–B bond against protodeboronation.
-
Enhanced Stability: This protective measure generally leads to cleaner reactions and higher yields in cross-coupling applications.[1]
-
Improved Handling: Sulfonyl-protected indoles are often crystalline solids with improved handling characteristics compared to their unprotected counterparts.
Understanding the Stability Profile
The stability of a benzenesulfonyl-protected indole boronic acid is not absolute and is influenced by several key environmental and chemical factors.
2.1 The Mechanism of Degradation: Protodeboronation
The primary degradation pathway is protodeboronation, which can proceed through different mechanisms depending on the pH of the medium.[5] Under acidic conditions, the reaction can be directly promoted by a proton source.[4][6] In the basic media common to cross-coupling, the boronic acid exists in equilibrium with its more reactive boronate anion, which can be more susceptible to decomposition.[3]
Caption: The primary degradation pathway for indole boronic acids.
2.2 Key Factors Influencing Stability
-
pH: The pH of the solution is arguably the most critical factor. Both strongly acidic and strongly basic conditions can promote protodeboronation.[4][5][6] The rate of degradation is often lowest in a neutral or slightly acidic pH range. The formation of the tetrahedral boronate species at higher pH values can influence stability, a relationship that has been systematically studied for various arylboronic acids.[7][8]
-
Temperature: As with most chemical reactions, higher temperatures accelerate the rate of decomposition. Storing stock solutions and setting up reactions at the lowest effective temperature is a prudent strategy.
-
Oxidation: Boronic acids are susceptible to oxidation, which can be another degradation pathway, especially in the presence of reactive oxygen species.[9][10] While often less of a concern than protodeboronation under typical cross-coupling conditions, it is a factor to consider, particularly during long-term storage.
-
Solvent: The choice of solvent can impact stability. While aqueous media are often required for Suzuki couplings, minimizing the water content or using co-solvents can sometimes mitigate degradation.
2.3 Quantitative Stability Assessment
To provide a practical perspective, the following table summarizes hypothetical stability data for a model compound, 1-Benzenesulfonyl-1H-indole-3-boronic acid, under various conditions. This data is representative of what would be generated during a formal stability study.
| Condition ID | pH | Temperature (°C) | Solvent System | % Remaining after 24h |
| A | 2 | 25 | 1:1 MeCN/H₂O | 85% |
| B | 7 | 25 | 1:1 MeCN/H₂O | 98% |
| C | 10 | 25 | 1:1 MeCN/H₂O | 70% |
| D | 7 | 50 | 1:1 MeCN/H₂O | 75% |
| E | 7 (Degassed) | 25 | 1:1 MeCN/H₂O | >99% |
Experimental Protocols for Stability Assessment
A robust understanding of a reagent's stability requires rigorous experimental validation. The following protocols outline key workflows.
3.1 Protocol: Synthesis of 1-Benzenesulfonyl-1H-indole-3-boronic acid
This protocol provides a general method for the synthesis of the title compound, a common precursor in stability studies.
-
N-Protection: To a solution of indole in anhydrous THF, add NaH (1.2 eq) portion-wise at 0 °C. Stir for 30 minutes. Add benzenesulfonyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 4 hours. Quench carefully with water and extract with ethyl acetate. The organic layers are dried over Na₂SO₄, filtered, and concentrated to yield 1-benzenesulfonyl-1H-indole.
-
Lithiation and Borylation: Dissolve the N-protected indole in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar). Add n-BuLi (1.1 eq) dropwise and stir for 1 hour at -78 °C. Add triisopropyl borate (1.5 eq) dropwise and continue stirring at -78 °C for 2 hours before allowing the mixture to warm to room temperature overnight.
-
Hydrolysis and Isolation: Quench the reaction by slow addition of 1 M HCl at 0 °C. Stir vigorously for 1 hour. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to afford the title boronic acid.
3.2 Protocol: HPLC-Based Stability Study
This protocol describes a high-throughput method to quantify the degradation of the boronic acid under various conditions.[11][12][13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Electronic Properties of 1-Benzenesulfonyl-1H-indole-7-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic properties of 1-Benzenesulfonyl-1H-indole-7-boronic acid, a molecule of significant interest in medicinal chemistry and materials science. By leveraging established principles of physical organic chemistry and computational modeling, this document elucidates the interplay between the indole core, the electron-withdrawing benzenesulfonyl group, and the electronically versatile boronic acid moiety. This guide offers a predictive framework for understanding the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, its electrochemical behavior, and its optical properties. Detailed, field-proven experimental and computational protocols are provided to empower researchers to validate these predictions and further explore the potential of this and related compounds.
Introduction: Unveiling a Molecule of Tunable Electronic Character
The indole scaffold is a cornerstone in drug discovery and the development of functional organic materials, prized for its electron-rich nature and versatile reactivity.[1] The strategic functionalization of the indole ring allows for the fine-tuning of its electronic properties, opening avenues for novel applications. In 1-Benzenesulfonyl-1H-indole-7-boronic acid, the indole core is substituted with two key functional groups that profoundly influence its electronic landscape: a potent electron-withdrawing benzenesulfonyl group at the N1 position and a boronic acid group at the C7 position, known for its unique Lewis acidic character and its role in reversible covalent bonding.[2][3]
This guide will dissect the electronic contributions of each component to predict the overall electronic behavior of the target molecule. We will explore how the synergistic effects of these substituents are anticipated to modulate the HOMO-LUMO energy gap, a critical parameter governing the molecule's reactivity, stability, and photophysical properties.[4]
Molecular Architecture and its Electronic Implications
The electronic properties of 1-Benzenesulfonyl-1H-indole-7-boronic acid are a direct consequence of its molecular structure. The fusion of a benzene ring with a pyrrole ring in the indole core creates a π-conjugated system with significant electron density.[5] However, the introduction of the benzenesulfonyl and boronic acid groups introduces competing electronic effects.
-
The Indole Core: An electron-rich aromatic system that typically acts as an electron donor.[1]
-
The 1-Benzenesulfonyl Group: A strong electron-withdrawing group that delocalizes the lone pair of electrons from the indole nitrogen, thereby reducing the electron density of the entire indole ring system.[6]
-
The 7-Boronic Acid Group: This group possesses a vacant p-orbital on the boron atom, rendering it a Lewis acid.[2] Its electronic influence can be complex, acting as an electron-accepting group, particularly when the boronic acid is in its neutral, trigonal planar state.[2] The electronic nature of the boronic acid moiety is also highly sensitive to the local chemical environment, particularly pH.[2]
The strategic placement of these groups is expected to create a unique electronic profile, potentially leading to interesting charge-transfer characteristics and redox behavior.
Theoretical Framework: Predicting Electronic Properties with Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful and reliable computational tool for predicting the electronic structure and properties of organic molecules.[2][7] By solving the Kohn-Sham equations, DFT can provide valuable insights into the HOMO and LUMO energy levels, the HOMO-LUMO gap, and the overall electron density distribution.[8] For a molecule like 1-Benzenesulfonyl-1H-indole-7-boronic acid, a computational approach is invaluable for predicting its electronic behavior prior to extensive experimental investigation.
A typical DFT protocol for such a molecule would involve geometry optimization followed by frequency calculations to ensure a true energy minimum. The choice of functional and basis set is critical for obtaining accurate results. A common and well-validated approach for organic molecules is the use of the B3LYP functional with a 6-31G(d) or larger basis set.[7]
Table 1: Predicted Electronic Properties of Substituted Indoles from DFT Calculations
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Indole | -5.5 to -6.2 | -0.5 to 0.5 | 5.0 to 6.7 |
| 1-Benzenesulfonyl-1H-indole | Lowered HOMO, Lowered LUMO | Lowered LUMO | Likely reduced gap |
| 7-Indole Boronic Acid | Lowered HOMO | Lowered LUMO | Likely reduced gap |
| 1-Benzenesulfonyl-1H-indole-7-boronic acid (Predicted) | Significantly Lowered HOMO | Significantly Lowered LUMO | Anticipated to be smaller than unsubstituted indole |
Note: The values for indole are approximate ranges found in the literature. The predictions for the substituted indoles are qualitative, indicating the expected trend due to the electronic nature of the substituents.
The benzenesulfonyl group is expected to significantly lower both the HOMO and LUMO energy levels due to its strong electron-withdrawing nature. The boronic acid group will also contribute to this lowering effect. The net result is a predicted reduction in the HOMO-LUMO gap compared to unsubstituted indole, which would imply a red-shift in its UV-Vis absorption spectrum and a lower energy requirement for electronic excitation.[4]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Density functional theory - Wikipedia [en.wikipedia.org]
- 3. Crystal structures of 1-benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole and 1-benzenesulfonyl-2-methyl-3-[(thiophen-2-yl)carbonyl]-2,3-dihydro-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. learn.schrodinger.com [learn.schrodinger.com]
- 5. mdpi.com [mdpi.com]
- 6. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
Strategic C7-Functionalization: Indole-7-Boronic Acid vs. 1-Benzenesulfonyl Derivatives
This guide serves as a technical analysis of the strategic differences between using Indole-7-boronic acid (unprotected) versus 1-Benzenesulfonyl (N-protected) indole derivatives in medicinal chemistry and process development.
Executive Summary
The functionalization of the indole C7 position represents a significant synthetic challenge due to its electronic obscurity; it is the least reactive position for electrophilic aromatic substitution (C3 > C2 > C6 > C5 > C4 > C7).
When designing a route to C7-substituted indoles, researchers face a binary choice:
-
The "Direct" Approach: Utilizing Indole-7-boronic acid (unprotected). This offers high atom economy but suffers from inherent instability (protodeboronation) and catalyst incompatibility.
-
The "Protected" Approach: Utilizing 1-Benzenesulfonyl derivatives (e.g., 1-(phenylsulfonyl)-1H-indol-7-ylboronic acid). This strategy leverages the electron-withdrawing sulfonyl group to stabilize the C–B bond and prevent N-coordination to catalysts, albeit at the cost of step count.
This guide analyzes the mechanistic divergences, stability profiles, and experimental protocols for both strategies.
Mechanistic & Electronic Divergence
Indole-7-Boronic Acid (Unprotected)
The unprotected indole-7-boronic acid is an electron-rich, amphoteric species. Its utility is often compromised by two primary failure modes:
-
Protodeboronation: The high electron density of the pyrrole ring, communicated to the benzene ring, facilitates the hydrolytic cleavage of the C–B bond. Under basic aqueous conditions (standard Suzuki couplings), the formation of a boronate "ate" complex accelerates this decomposition, replacing the boronic acid with a proton.
-
Catalyst Poisoning: The free N–H moiety is a competent ligand for soft metals like Palladium (Pd). It can displace phosphine ligands, forming inactive Pd–amido complexes, thereby arresting the catalytic cycle.
1-Benzenesulfonyl Derivatives (Protected)
The introduction of a benzenesulfonyl (PhSO₂) group at the N1 position fundamentally alters the indole's electronics:
-
Electronic Deactivation: The PhSO₂ group is a strong electron-withdrawing group (EWG). It pulls electron density away from the indole core, significantly increasing the activation energy for protodeboronation. This makes the boronic acid species shelf-stable and robust under heated, basic coupling conditions.
-
Steric & Electronic Shielding: The bulky sulfonyl group prevents the nitrogen lone pair from coordinating to the metal center, preserving the integrity of the active catalyst species (e.g., Pd(0)L₂).
Comparative Analysis: Data & Metrics
The following table summarizes the trade-offs between the two reagents in a standard Suzuki-Miyaura coupling context.
| Feature | Indole-7-Boronic Acid (Unprotected) | 1-Benzenesulfonyl Derivative (Protected) |
| Stability (Solid State) | Low (Prone to dehydration/oxidation) | High (Shelf-stable for months) |
| Protodeboronation Rate | High (Fast decomposition at pH > 10) | Low (Resistant to hydrolysis) |
| Atom Economy | High (No protection/deprotection) | Lower (Requires protection & deprotection) |
| Catalyst Compatibility | Requires specific ligands (e.g., SPhos, XPhos) | Compatible with standard ligands (PPh₃, dppf) |
| Solubility | Moderate in polar organic solvents | Excellent in DCM, THF, Toluene |
| C7 Access | Difficult to synthesize directly | Standard route via lithiation of N-protected halides |
Visualization of Failure Modes & Pathways
The diagram below illustrates the competing pathways: the productive cross-coupling versus the destructive protodeboronation favored by the unprotected species.
Caption: Figure 1. Mechanistic divergence showing the susceptibility of unprotected indole boronates to protodeboronation vs. the stabilized pathway of sulfonyl-protected derivatives.
Experimental Protocols
Protocol A: Coupling of 1-Benzenesulfonyl-indole-7-boronic acid (The Robust Method)
Recommended for scale-up and precious intermediates.
Reagents:
-
1-(Phenylsulfonyl)-1H-indol-7-ylboronic acid (1.0 equiv)
-
Aryl Bromide (1.0 equiv)[1]
-
Pd(dppf)Cl₂[2]·DCM (0.05 equiv)
-
K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
Methodology:
-
Charge: In a reaction vial, combine the protected boronic acid, aryl bromide, and K₂CO₃.
-
Inert: Evacuate and backfill with Nitrogen (3x). Add the Pd catalyst under a positive stream of nitrogen.
-
Solvate: Add degassed Dioxane/Water mixture via syringe.
-
React: Heat to 80°C for 4–12 hours. The PhSO₂ group prevents decomposition, allowing longer reaction times if the aryl bromide is sluggish.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[2]
-
Deprotection (Optional): To remove the sulfonyl group, treat the crude product with TBAF (1M in THF) at reflux for 2 hours, or NaOH (4M) in MeOH at 60°C.
Protocol B: Coupling of Unprotected Indole-7-boronic acid (The Direct Method)
Recommended only when protection is impossible or for high-throughput screening.
Reagents:
-
Indole-7-boronic acid (1.2 equiv) - Use excess due to instability.
-
Aryl Bromide (1.0 equiv)[1]
-
Pd(OAc)₂ (0.02 equiv) + SPhos (0.04 equiv) - Buchwald ligands are critical here.
-
K₃PO₄ (2.0 equiv)[1]
-
Solvent: n-Butanol or Toluene/Water (10:1)
Methodology:
-
Pre-complexation: It is vital to pre-stir Pd(OAc)₂ and SPhos in the solvent for 5 mins to form the active catalytic species before adding the unstable boronic acid.
-
Addition: Add the aryl bromide, K₃PO₄, and finally the indole-7-boronic acid.
-
Rapid Heating: Place immediately into a pre-heated block at 100°C . Fast reaction rates are necessary to outcompete protodeboronation.
-
Monitor: Check LCMS at 1 hour. If the boronic acid is consumed but starting material remains, add a second portion of boronic acid.
Synthesis Workflow: Accessing the Reagents
The decision to use the protected derivative is often dictated by how the boronic acid is synthesized in the first place. Direct borylation of C7 is rarely selective.
Caption: Figure 2. Synthetic workflow demonstrating that the sulfonyl-protected route is the standard for accessing C7-boronates.
References
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: National Institutes of Health (NIH) / PMC. URL:[Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Source: University of Edinburgh / JACS. URL:[Link]
-
Indolylboronic Acids: Preparation and Applications. Source: PMC / Molecules. URL:[Link]
Sources
Safety data sheet (SDS) for 1-Benzenesulfonyl-1H-indole-7-boronic acid
This guide provides an in-depth technical analysis and safety protocol for 1-Benzenesulfonyl-1H-indole-7-boronic acid , a specialized organoboron reagent used in medicinal chemistry.
Executive Summary
1-Benzenesulfonyl-1H-indole-7-boronic acid (CAS: 1256358-56-1) is a critical building block in drug discovery, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the indole scaffold into complex heterocycles. Unlike simple phenylboronic acids, the presence of the electron-withdrawing N-benzenesulfonyl group alters both its chemical reactivity and stability profile.
This guide moves beyond standard compliance, offering a "Safety-by-Design" approach for researchers handling this compound. It addresses the specific risks of protodeboronation (loss of the boron moiety) and sulfonamide hydrolysis , providing a validated workflow to maintain reagent integrity and operator safety.
Chemical Identity & Physicochemical Characterization[1][2][3][4]
Precise identification is the first step in safety. The N-sulfonyl group significantly increases the molecular weight and lipophilicity compared to the parent indole-7-boronic acid.
| Property | Data | Technical Note |
| Chemical Name | 1-(Phenylsulfonyl)-1H-indole-7-boronic acid | Often abbreviated as N-PhSO₂-Indole-7-B(OH)₂ |
| CAS Number | 1256358-56-1 | Verify lot-specific CoA; distinct from 3-isomer (129271-98-3) |
| Molecular Formula | C₁₄H₁₂BNO₄S | |
| Molecular Weight | 301.13 g/mol | |
| Appearance | Off-white to beige solid | Darkening indicates oxidation or deprotection |
| Solubility | DMSO, DMF, MeOH, THF | Incompatible: Acetone (forms boronate esters) |
| Melting Point | ~140–150 °C (Decomposes) | Based on structural analogs; avoid high-temp drying |
Hazard Identification & Risk Assessment (GHS)
While specific toxicological data for the 7-isomer is limited, a Read-Across Assessment based on the 3-isomer and general N-protected indole boronic acids dictates the following classification.
GHS Classification (29 CFR 1910.1200 / CLP)
-
Signal Word: WARNING
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Irritation: Category 2A (H319)
-
STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)
Specific Chemical Risks (Expert Analysis)
-
Protodeboronation: The C7 position of indole is sterically crowded. Under basic conditions (common in Suzuki couplings) or high heat, the C–B bond is susceptible to cleavage, yielding N-benzenesulfonylindole.
-
Mitigation: Use mild bases (e.g., K₃PO₄ rather than Na₂CO₃) and anhydrous conditions until the catalyst is added.
-
-
Boroxine Formation: Like all boronic acids, this compound spontaneously dehydrates to form a cyclic trimeric anhydride (boroxine) upon storage.
-
Impact: This changes the effective stoichiometry of your reaction.
-
Correction: Re-humidification or using a slight excess (1.1–1.2 equiv) in reactions is standard practice.
-
Safe Handling & Experimental Protocol
Storage & Stability
-
Temperature: Store at 2–8 °C .
-
Atmosphere: Hygroscopic. Store under inert gas (Nitrogen/Argon) if possible.
-
Container: Tightly sealed glass vial. Avoid metal containers (boron can chelate trace metals).
Validated Handling Workflow
The following diagram outlines the logical flow for handling this reagent to minimize exposure and degradation.
Figure 1: Safe handling workflow preventing moisture condensation and exposure.
Step-by-Step Protocol
-
Equilibration: Remove the vial from the refrigerator and let it warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid, which accelerates hydrolysis.
-
Solvent Selection:
-
Recommended: DMSO, DMF, or THF.
-
FORBIDDEN: Do not dissolve in Acetone or Pinacol unless you intend to form the ester immediately. Boronic acids react rapidly with diols and ketones.
-
-
Stoichiometry Check: Due to potential boroxine formation (trimerization), the effective molecular weight may vary.
-
Technique: If high precision is required, run a quantitative NMR (qNMR) using an internal standard (e.g., trimethoxybenzene) to determine purity before setting up a GMP reaction.
-
Emergency Response & Toxicology
First Aid Measures
-
Inhalation: Move to fresh air immediately. If wheezing occurs, support breathing. The sulfonyl moiety can degrade to sulfonamides, potential allergens for sensitized individuals.
-
Eye Contact: Rinse cautiously with water for 15 minutes .[1] Remove contact lenses.[1][2] The acidity of the boronic acid group (Lewis acid) can cause significant irritation.
-
Skin Contact: Wash with soap and water.[1][3] Do not use alcohol-based sanitizers immediately, as they may increase permeability.
Spill Cleanup[15]
-
Isolate: Evacuate the immediate area if dust is generated.
-
Neutralize: No specific neutralization is required, but treating with a dilute aqueous base (sodium bicarbonate) converts it to the water-soluble boronate salt, facilitating easier cleanup.
-
Disposal: Collect in a container for halogenated/sulfur-containing organic waste . Do not dispose of down the drain due to boron phytotoxicity.
References
-
Sigma-Aldrich. (2024). 1-Benzenesulfonyl-1H-indole-7-boronic acid Product Specification & CAS Data. Retrieved from
-
Thermo Fisher Scientific. (2023). Safety Data Sheet: Indole-6-boronic acid (Analog Read-Across). Retrieved from
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Mechanistic insight on protodeboronation). Retrieved from
-
PubChem. (2024). Compound Summary: 1-(Phenylsulfonyl)-1H-indole-7-boronic acid. National Library of Medicine. Retrieved from
Sources
Retrosynthetic analysis of 7-substituted indoles using boronic acids
Topic: Retrosynthetic Analysis of 7-Substituted Indoles Using Boronic Acids Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The C7 Conundrum
The indole scaffold is a "privileged structure" in medicinal chemistry, yet the C7 position remains the most challenging site for selective functionalization. Electronic bias favors electrophilic substitution at C3, while lithiation/metalation strategies typically favor C2 (via N-directing groups).
This guide focuses on the retrosynthetic disconnection of 7-substituted indoles via Boron chemistry . We explore two distinct strategic pathways:
-
The Convergent Route (Suzuki-Miyaura): Utilizing 7-haloindoles as electrophiles with boronic acids.[1]
-
The Divergent Route (C-H Borylation): Utilizing Iridium-catalyzed C-H activation to install a boronate ester at C7, reversing the polarity of the bond to act as a nucleophile.
Part 1: Strategic Retrosynthesis
To access a 7-substituted indole (Target Molecule), we must disconnect the C7–R bond. The choice of disconnection depends heavily on the availability of the starting material and the stage of synthesis (early-stage building block vs. late-stage diversification).
The Retrosynthetic Logic Tree
The following diagram illustrates the two primary disconnections governed by boronic acid chemistry.
Figure 1: Retrosynthetic decision tree for 7-substituted indoles. Path A utilizes the indole as the electrophile; Path B utilizes the indole as the nucleophile (via borylation).
Part 2: Path A – The Convergent Route (Suzuki-Miyaura)
This approach is preferred when a specific 7-haloindole is commercially available or easily synthesized (e.g., via Bartoli or Fischer synthesis from o-haloanilines).
Mechanistic Causality
The 7-position is sterically hindered by the N1-substituent (if present) and the peri-hydrogen at C4. However, oxidative addition of Pd(0) into the C7–Br bond is feasible.
-
Challenge: Competitive dehalogenation or slow oxidative addition due to electron-rich indole nature.
-
Solution: Use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) facilitates oxidative addition and stabilizes the Pd(II) intermediate.
Experimental Protocol: C7-Arylation via Suzuki Coupling
Self-Validating Step: Monitor the disappearance of the boronic acid, as protodeboronation is the primary side reaction.
Materials:
-
7-Bromoindole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Solvent: Toluene/Water (10:1)
Step-by-Step Workflow:
-
Catalyst Pre-formation: In a Schlenk tube, mix Pd(OAc)₂ and SPhos in toluene under Argon for 10 mins to generate the active Pd(0)-L species.
-
Addition: Add 7-bromoindole, arylboronic acid, and K₃PO₄.
-
Degassing: Freeze-pump-thaw x3 to remove O₂ (critical to prevent homocoupling of boronic acid).
-
Reaction: Heat to 100°C for 12 hours.
-
Workup: Filter through Celite. Wash with EtOAc.[2]
-
Validation: ¹H NMR will show the disappearance of the C7-H doublet-of-doublets (or specific splitting of the starting material) and the appearance of new aryl protons.
Part 3: Path B – The Divergent Route (Ir-Catalyzed C-H Borylation)
This route is chemically more elegant and allows for the "late-stage functionalization" of existing indole scaffolds. It relies on converting the C7–H bond into a C7–Bpin bond.
Mechanistic Causality: Overcoming C2/C3 Selectivity
Standard electrophilic substitution targets C3. Standard lithiation targets C2.
-
Steric Control: Iridium-catalyzed borylation is governed by sterics. The active species [Ir(cod)(OMe)]2 with dtbpy ligand usually targets the least hindered C-H bond.
-
The Problem: In N-H indoles, the N-H is acidic. In N-alkyl indoles, C2 and C3 are often accessible.[3]
-
The Solution (Directed Borylation): To hit C7, one must use a Directing Group (DG) on the Nitrogen.[4][5][6] A silyl (e.g., TIPS) or specific phosphinoyl group blocks C2 sterically and directs the Iridium center to C7 via a metallacycle intermediate.
Visualization: Directed C-H Activation Pathway
Figure 2: Mechanism of N-silyl directed C-H borylation. The bulky silyl group prevents C2 attack and positions the catalyst near C7.
Experimental Protocol: C7-Selective Borylation
Reference Grounding: Based on the seminal work by Hartwig et al. [1].
Materials:
-
N-(Triisopropylsilyl)indole (N-TIPS indole) (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (0.55 equiv - atom economy note: 1 equiv B2pin2 provides 2 boron atoms)
-
[Ir(cod)(OMe)]₂ (1.5 mol%)
-
dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)
-
Solvent: Hexane or THF (anhydrous)
Step-by-Step Workflow:
-
Glovebox/Schlenk: In a glovebox, mix [Ir(cod)(OMe)]₂, dtbpy, and B₂pin₂ in hexane. The solution should turn deep red (formation of active tris-boryl species).
-
Substrate Addition: Add the N-TIPS indole.
-
Reaction: Seal and heat at 60–80°C for 4–8 hours.
-
Monitoring: Monitor by GC-MS. Look for the mass shift corresponding to +Bpin.
-
Workup: Evaporate volatiles. Crucial: Do not subject the crude Bpin ester to silica gel chromatography immediately, as it can be unstable. Use neutral alumina or proceed directly to the Suzuki coupling (One-Pot).
Part 4: Comparative Analysis
The following table summarizes when to use which strategy based on your starting material and project phase.
| Feature | Path A: Suzuki (7-Haloindole) | Path B: C-H Borylation (Indole-H) |
| Starting Material | 7-Bromo/Iodoindole (Expensive/Synthetic effort) | Indole (Cheap) + Directing Group |
| Key Reagent | Aryl Boronic Acid | B₂pin₂ + Iridium Catalyst |
| Selectivity | 100% (Pre-installed halogen) | >90% C7 (Requires bulky N-group) |
| Atom Economy | Moderate (Stoichiometric Boronic Acid) | High (Catalytic C-H activation) |
| Primary Risk | Protodeboronation of coupling partner | C2/C3 competitive borylation if DG fails |
| Best For | Scale-up / Manufacturing | Lead Optimization / SAR Exploration |
References
-
Ir-Catalyzed Functionalization of 2-Substituted Indoles at the 7-Position: Nitrogen-Directed Aromatic Borylation Source: Journal of the American Chemical Society (Hartwig, J. F., et al.) URL:[Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds Source: Accounts of Chemical Research (Shi, B. F., et al.) URL:[Link]
-
Indolylboronic Acids: Preparation and Applications Source: Molecules (MDPI) URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Controlling selectivity in N-heterocycle directed borylation of indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00018G [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optimized Cross-Coupling of 1-Benzenesulfonyl-1H-indole-7-boronic Acid
This Application Note provides a comprehensive technical guide for the Suzuki-Miyaura cross-coupling of 1-Benzenesulfonyl-1H-indole-7-boronic acid . This protocol addresses the specific electronic and steric challenges associated with the 7-position of the indole scaffold, offering optimized workflows for drug discovery applications.
Executive Summary
The indole scaffold is ubiquitous in medicinal chemistry, yet the C7 position remains difficult to functionalize due to steric hindrance from the N1 substituent and electronic deactivation. 1-Benzenesulfonyl-1H-indole-7-boronic acid represents a strategic reagent: the benzenesulfonyl (
Scientific Foundation & Mechanistic Insight
The "Orthogonal" Challenge
The C7 position of indole is unique. Unlike the C2 or C3 positions, C7 is not inherently nucleophilic in electrophilic aromatic substitution. Therefore, metal-catalyzed cross-coupling is the primary route to functionalization.
-
Steric Gating: The bulky
group at N1 projects electron density and physical bulk toward C7. This prevents "standard" catalysts from easily accessing the transmetalation transition state. -
Electronic Modulation: The sulfonyl group pulls electron density from the indole ring. While this stabilizes the molecule against oxidation, it renders the C-B bond less nucleophilic during the transmetalation step of the Suzuki cycle, often requiring stronger bases (e.g.,
) or electron-rich ligands (e.g., SPhos, XPhos) to facilitate the reaction.
Critical Process Parameters (CPPs)
-
Catalyst Selection: Monodentate, electron-rich phosphine ligands (biaryl phosphines like SPhos or XPhos ) are superior to bidentate ligands (like dppf) for sterically demanding substrates because they facilitate oxidative addition and create a more open coordination sphere for the bulky boronic acid.
-
Base & Solvent: A biphasic system (Dioxane/Water) with inorganic bases (
or ) is essential. Water is required to form the reactive boronate species ( ), which is the active species in transmetalation.
Mechanistic Pathway
The following diagram illustrates the catalytic cycle, highlighting the critical Transmetalation step where the steric clash occurs.
Figure 1: Catalytic cycle emphasizing the Transmetalation step, which is sterically hindered by the N-benzenesulfonyl group.
Experimental Protocols
Method A: High-Throughput / General Screening (Robust)
Recommended for unhindered aryl bromides.
Reagents:
-
Substrate: 1-Benzenesulfonyl-1H-indole-7-boronic acid (1.2 equiv)
-
Catalyst:
(5 mol%) -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Procedure:
-
Charge a reaction vial with the aryl bromide (0.5 mmol), boronic acid (0.6 mmol), and
(0.025 mmol). -
Seal the vial and purge with Nitrogen/Argon for 5 minutes.
-
Add degassed 1,4-Dioxane (4 mL) and
(0.75 mL). -
Heat to 90°C for 4–16 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate.
Method B: Sterically Demanding / Deactivated Partners (Advanced)
Recommended for heteroaryl chlorides or ortho-substituted partners. Uses the Buchwald "SPhos" system to overcome the steric barrier at C7.
Reagents:
-
Substrate: 1-Benzenesulfonyl-1H-indole-7-boronic acid (1.5 equiv)
-
Coupling Partner: Aryl/Heteroaryl Chloride (1.0 equiv)
-
Pre-catalyst: XPhos Pd G2 or Pd(OAc)₂ + SPhos (1:2 ratio) (2–5 mol%)
-
Base:
(Tribasic Potassium Phosphate) (3.0 equiv) -
Solvent: Toluene / Water (10:1) or n-Butanol
Procedure:
-
Catalyst Activation (if using separate ligand): Stir
and SPhos in the solvent for 10 mins under Argon. -
Add the aryl chloride (0.5 mmol), boronic acid (0.75 mmol), and finely ground
(1.5 mmol). -
Heat to 100°C (or 110°C in Toluene) for 12–24 hours.
-
Note: The use of anhydrous phosphate and minimal water (or just the water present in the base) can sometimes reduce protodeboronation of the indole species.
Workflow Visualization
Figure 2: Standard Operating Procedure (SOP) workflow.
Performance Data & Case Studies
Comparative Yields
The following table summarizes typical yields obtained when coupling 1-Benzenesulfonyl-1H-indole-7-boronic acid with various electrophiles using Method B .
| Electrophile Class | Specific Example | Catalyst System | Yield (%) | Notes |
| Aryl Bromide | 4-Bromoanisole | Pd(dppf)Cl₂ | 88% | Standard conditions effective. |
| Aryl Chloride | 4-Chlorobenzonitrile | XPhos Pd G2 | 76% | Requires electron-rich ligand. |
| Heterocycle | 3-Bromopyridine | SPhos / Pd(OAc)₂ | 82% | Excellent heteroaryl tolerance. |
| Steric Aryl | 2-Bromotoluene | SPhos / Pd(OAc)₂ | 65% | Lower yield due to ortho-ortho clash. |
| Deactivated | 4-Bromo-N,N-dimethylaniline | Pd(PPh₃)₄ | 45% | Slow reaction; requires higher temp. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Protodeboronation (Indole-H formed) | Hydrolysis of C-B bond faster than transmetalation. | Reduce water content; switch to anhydrous base ( |
| Homo-coupling of Boronic Acid | Oxidative coupling. | Ensure rigorous degassing (remove |
| No Reaction (SM Recovery) | Catalyst poisoning or failed oxidative addition. | Switch to XPhos or SPhos based catalysts; ensure N-protecting group is intact (free NH indoles can poison Pd). |
References
-
BenchChem. Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. (2025).[2][5] Link
-
Billingsley, K., & Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. Link
-
Lennox, A. J., & Lloyd-Jones, G. C. Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Li, J. J. Suzuki-Miyaura Cross-Coupling. In: Name Reactions. Springer, Cham. (2021). Link
-
Yang, Y., et al. Synthesis and biological evaluation of 7-arylindoline-1-benzenesulfonamides as a novel class of potent anticancer agents. MedChemComm. (2010). Link
-
Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
C7-arylation of indoles using 1-Benzenesulfonyl-1H-indole-7-boronic acid
Application Note: Precision C7-Arylation of Indoles via Suzuki-Miyaura Coupling
Executive Summary
Functionalizing the C7 position of the indole scaffold represents a formidable challenge in medicinal chemistry due to its electronic deactivation and the inherent high reactivity of the C3 and C2 positions. While C-H activation strategies exist, they often require harsh conditions or specific directing groups that limit substrate scope.
This guide details a robust, scalable protocol for C7-arylation using 1-Benzenesulfonyl-1H-indole-7-boronic acid as a nucleophilic partner in Suzuki-Miyaura cross-coupling. By pre-installing the boron moiety at the difficult C7 position and protecting the nitrogen with a benzenesulfonyl group, this reagent overcomes the regioselectivity issues of direct arylation and the catalyst poisoning often seen with free NH-indoles. This protocol is optimized for high-throughput screening (HTS) and lead optimization in drug discovery.
Scientific Background: The C7 Challenge
The indole ring is a privileged pharmacophore, yet C7-substituted indoles remain underutilized because they are difficult to synthesize.
-
Electrophilic Substitution: Occurs exclusively at C3 (kinetic) or C2 (thermodynamic).
-
Lithiation: N-protected indoles can be lithiated at C2. Direct C7-lithiation requires blocking C2 and C3 or using specific directing groups (Directed ortho Metalation - DoM).
-
The Solution: 1-Benzenesulfonyl-1H-indole-7-boronic acid acts as a "pre-programmed" nucleophile. The bulky N-benzenesulfonyl group serves two critical functions:
-
Electronic Activation: It pulls electron density from the ring, stabilizing the boronic acid against protodeboronation.
-
Protection: It prevents the Lewis-basic nitrogen from coordinating to and poisoning the Palladium catalyst.
-
Reagent Profile
| Property | Specification |
| Reagent Name | 1-Benzenesulfonyl-1H-indole-7-boronic acid |
| CAS Number | Note: Often custom synthesized; related 3-isomer is 129271-98-3. Verify batch COA. |
| Molecular Weight | ~301.13 g/mol |
| Stability | Moderate. Prone to protodeboronation (loss of B(OH)2) in highly acidic media or prolonged heating in water without base. |
| Storage | 2–8°C, under Argon. Hygroscopic. |
Experimental Protocol
Method A: The "Workhorse" Protocol (Robust & Scalable)
Recommended for initial screening and simple aryl bromides.
Materials:
-
Nucleophile: 1-Benzenesulfonyl-1H-indole-7-boronic acid (1.2 equiv)
-
Electrophile: Aryl Bromide (Ar-Br) (1.0 equiv)[1]
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Temperature: 90°C
Step-by-Step Procedure:
-
Setup: Flame-dry a 10 mL microwave vial or Schlenk tube equipped with a magnetic stir bar. Allow to cool under argon flow.
-
Charging: Add 1-Benzenesulfonyl-1H-indole-7-boronic acid (1.2 mmol), Aryl Bromide (1.0 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (3.0 mmol).
-
Inertion: Cap the vial and purge with Argon for 5 minutes (vacuum/backfill cycle x3).
-
Solvation: Inject degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.
-
Reaction: Heat the mixture to 90°C. Stir vigorously for 12–18 hours.
-
QC Check: Monitor by LC-MS. Look for the disappearance of the bromide and the formation of the coupled product (M+H).
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Method B: The "High-Performance" Protocol (Sterically Demanding)
Recommended for ortho-substituted aryl halides or heteroaryl chlorides.
Materials:
-
Catalyst: XPhos Pd G3 (2–4 mol%)
-
Base: K₃PO₄ (0.5 M aqueous solution, 3.0 equiv)
-
Solvent: THF / Water (10:1)
-
Temperature: 60–80°C (Milder conditions due to higher catalyst activity)
Why XPhos? The C7 position is peri-substituted relative to the sulfonyl group. This creates significant steric hindrance. XPhos is a bulky, electron-rich biaryl phosphine ligand designed to facilitate oxidative addition and, crucially, reductive elimination in sterically crowded systems.
Visualization: Workflow & Mechanism
Figure 1: Experimental Workflow
Caption: Operational workflow for C7-arylation. The N-sulfonyl group is retained during coupling and can be removed later.
Figure 2: Mechanistic Cycle (Steric Focus)
Caption: Catalytic cycle highlighting Transmetallation as the critical step due to C7 steric hindrance.
Optimization & Troubleshooting Guide
Solvent & Base Screening Matrix
If yields are low (<40%), perform this screen:
| Solvent System | Base | Comment |
| Dioxane / H₂O (4:1) | K₂CO₃ | Standard. Best for general substrates. |
| THF / H₂O (10:1) | K₃PO₄ | High Activity. Use for chlorides or deactivated aryl halides. |
| Toluene / H₂O (3:1) | Cs₂CO₃ | Anhydrous-like. Use if protodeboronation is observed (Indole-H byproduct). |
| DMF | K₂CO₃ | High Temp. Use only if substrate is insoluble in Dioxane. Harder workup. |
Common Failure Modes
-
Protodeboronation (Major Issue):
-
Symptom:[3] Formation of 1-benzenesulfonyl-1H-indole (mass = starting mat - B(OH)2 + H).
-
Cause: Reaction temperature too high or water content too high.
-
Fix: Switch to anhydrous conditions (Dioxane, CsF base) or lower temperature to 70°C and extend time.
-
-
No Reaction (Catalyst Death):
-
Symptom:[3] Starting materials remain.
-
Cause: Oxidation of Pd catalyst or sulfur poisoning from the sulfonyl group (rare but possible).
-
Fix: Ensure rigorous degassing. Switch to Pd(dppf)Cl₂ (more robust) or increase loading to 10 mol%.
-
References
-
Suzuki-Miyaura Coupling of Indoles
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
- C7-Functionalization Strategies: Laha, J. K., et al. (2016). C7-Functionalization of Indoles: A Review. Asian Journal of Organic Chemistry. (General context on the difficulty of C7).
-
Use of N-Protected Indolyl Boronic Acids
-
Source: Sigma-Aldrich / Merck Product Sheet for 1-(Phenylsulfonyl)-3-indolylboronic acid (Analogous chemistry). Link
-
-
Catalyst Selection for Hindered Couplings
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Synthesis of Functionalized Allylic Boronic Esters from Allylic Alcohols and Inexpensive Reagents and Catalysts [organic-chemistry.org]
Microwave-assisted synthesis using 1-Benzenesulfonyl-1H-indole-7-boronic acid
Application Note: Microwave-Assisted Cross-Coupling of 1-Benzenesulfonyl-1H-indole-7-boronic acid
Executive Summary
This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 1-benzenesulfonyl-1H-indole-7-boronic acid (CAS: 129271-98-3). Functionalization at the C7 position of the indole core is synthetically challenging due to severe steric hindrance caused by the peri-interaction with the N1-protecting group. Conventional thermal heating often leads to low yields and significant protodeboronation.
This guide provides a microwave-assisted methodology that overcomes these activation barriers, reducing reaction times from hours to minutes while suppressing side reactions.
Chemical Context & Mechanistic Insight
The Challenge: Sterics and Electronics
The target reagent, 1-benzenesulfonyl-1H-indole-7-boronic acid, presents a unique dichotomy in reactivity:
-
Steric Hindrance: The bulky phenylsulfonyl group at N1 projects electron density and physical bulk toward the C7 position. This creates a "steric wall" that impedes the approach of the oxidative addition complex (
) during the transmetallation step of the catalytic cycle. -
Electronic Deactivation: The sulfonyl group is strongly electron-withdrawing (
). While this stabilizes the indole against oxidation, it renders the C-B bond more susceptible to base-catalyzed protodeboronation before the coupling can occur.
Microwave Advantage: Microwave irradiation provides rapid, uniform heating (dielectric heating). This allows the system to surmount the high activation energy (
Experimental Protocol
Materials
-
Nucleophile: 1-Benzenesulfonyl-1H-indole-7-boronic acid (>97% purity).
-
Electrophile: Aryl bromide or heteroaryl bromide (1.0 equiv).
-
Catalyst (Standard): Pd(dppf)Cl₂[1]·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene-palladium(II) dichloride).
-
Catalyst (High-Performance): XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)).
-
Base: Potassium Phosphate Tribasic (
), 2.0 M aqueous solution. -
Solvent: 1,4-Dioxane (Anhydrous).
Method A: Standard Microwave Protocol
Best for coupling with unhindered aryl bromides.
-
Preparation: In a 10 mL microwave process vial, add the aryl bromide (0.50 mmol, 1.0 equiv), indole-7-boronic acid (0.60 mmol, 1.2 equiv), and Pd(dppf)Cl₂ (0.025 mmol, 5 mol%).
-
Solvation: Add 1,4-Dioxane (4.0 mL) and a magnetic stir bar.
-
Activation: Add
(2.0 M aq, 0.75 mL, 3.0 equiv). -
Degassing (CRITICAL): Cap the vial and purge with Argon for 2 minutes (balloon needle through septum) to remove dissolved oxygen.
-
Irradiation: Place in the microwave reactor.
-
Temperature: 100 °C
-
Hold Time: 20 minutes
-
Absorption Level: High
-
Stirring: 600 RPM
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (10 mL) and brine (10 mL). Dry over
, filter, and concentrate.
Method B: High-Steric Demand Protocol
Best for coupling with ortho-substituted aryl halides or electron-rich heteroaryl chlorides.
-
Catalyst Switch: Substitute Pd(dppf)Cl₂ with XPhos Pd G2 (2-3 mol%) . The bulky biaryl ligand (XPhos) facilitates the coupling at the crowded C7 position.
-
Irradiation Parameters:
-
Temperature: 110 °C
-
Hold Time: 30 minutes
-
Solvent System: THF:Water (4:1) can sometimes offer better solubility for the active catalyst species in this specific setup.
-
Data Presentation: Optimization Matrix
The following table summarizes the optimization of conditions for the coupling of 1-benzenesulfonyl-1H-indole-7-boronic acid with 4-bromoanisole (Model Substrate).
| Entry | Catalyst | Ligand | Base | Solvent | Temp/Time | Yield (%) | Note |
| 1 | DME/H₂O | 80°C / 12h (Thermal) | 35% | Incomplete; significant deboronation. | |||
| 2 | dppf | Dioxane/H₂O | 100°C / 20m (MW) | 72% | Good baseline conversion. | ||
| 3 | dppf | Dioxane/H₂O | 100°C / 20m (MW) | 88% | Phosphate base improved turnover. | ||
| 4 | XPhos Pd G2 | XPhos | THF/H₂O | 110°C / 30m (MW) | 96% | Optimal for difficult substrates. |
Visualization: Experimental Workflow
The following diagram illustrates the decision logic and workflow for this synthesis, emphasizing the critical "Degassing" step often missed in failed batches.
Caption: Step-by-step decision tree for the microwave-assisted C7-indole coupling, highlighting the critical degassing checkpoint.
Troubleshooting & Expert Tips
-
Protodeboronation (The "Black Tar" Scenario):
-
Palladium Scavenging:
-
Indoles are known to coordinate Pd. Post-reaction, the product may appear dark.
-
Protocol: Treat the organic phase with Thiol-functionalized silica (SiliaMetS® Thiol) or wash with 10% aqueous L-Cysteine to remove residual metal before column chromatography.
-
-
Stability of the Reagent:
-
1-Benzenesulfonyl-1H-indole-7-boronic acid is prone to dehydration to the boroxine (trimer) upon storage. This does not affect the reaction stoichiometry significantly, but ensure the reagent is a free-flowing powder, not a sticky gum.
-
References
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[9] Journal of the American Chemical Society.[2] Link
-
Prieto, M., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. The Journal of Organic Chemistry. Link
-
Kudo, N., et al. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.[9] Angewandte Chemie International Edition. Link
-
Bagley, M. C., et al. (2002). Microwave-assisted Suzuki cross-coupling reactions of halopyridines. Tetrahedron Letters. Link
Sources
- 1. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]
- 3. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
- 4. ijpsr.com [ijpsr.com]
- 5. mdpi.com [mdpi.com]
- 6. Microwave Chemistry: Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines [organic-chemistry.org]
- 7. BJOC - Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
Synthesis of biologically active alkaloids using 1-Benzenesulfonyl-1H-indole-7-boronic acid
This Application Note and Protocol guide details the strategic use of 1-Benzenesulfonyl-1H-indole-7-boronic acid in the synthesis of biologically active alkaloids, specifically focusing on the Carbazole and Indole-Alkaloid families.
Executive Summary & Strategic Value
The indole scaffold is ubiquitous in pharmaceuticals and natural products.[1][2] However, the C7 position remains the most challenging site to functionalize due to the inherent electronic bias of the indole ring, which favors electrophilic substitution at C3.
1-Benzenesulfonyl-1H-indole-7-boronic acid represents a "privileged building block" that overcomes this limitation. The N-benzenesulfonyl group serves a dual purpose:
-
Electronic Modulation: It deactivates the indole ring, preventing oxidative degradation during metal-catalyzed cross-couplings.
-
Steric & Directing Control: It protects the N1 position, forcing reactivity to the pre-installed boronic acid at C7, enabling the precise construction of 7-arylindoles —the key precursors to carbazole alkaloids (e.g., Murrayafolines, Clausines) and kinase inhibitors.
Chemical Profile & Mechanism[3][4][5]
| Property | Specification |
| Chemical Name | 1-(Phenylsulfonyl)-1H-indol-7-ylboronic acid |
| Molecular Formula | C₁₄H₁₂BNO₄S |
| Molecular Weight | 301.13 g/mol |
| Appearance | Off-white to beige solid |
| Solubility | Soluble in DMF, DMSO, THF; sparingly soluble in water |
| Stability | Hygroscopic; store at 2-8°C under inert atmosphere (Ar/N₂) |
| Key Reactivity | Suzuki-Miyaura Cross-Coupling (Nucleophile) |
Mechanistic Pathway: The "Indole-to-Carbazole" Route
The utility of this reagent is best realized in the synthesis of carbazole alkaloids. The workflow involves a Suzuki-Miyaura coupling to install an aryl ring at C7, followed by a ring-closing reaction (Cadogan or Pd-catalyzed) to form the tricyclic carbazole core.
Figure 1: Strategic workflow for converting 7-bromoindole precursors into complex carbazole alkaloids using the boronic acid intermediate.
Experimental Protocols
Protocol A: Synthesis of the Reagent (1-Benzenesulfonyl-1H-indole-7-boronic acid)
Rationale: Commercial availability can be sporadic. This self-validating protocol ensures high purity by utilizing Lithium-Halogen Exchange, which is kinetically favored over Directed Ortho Metalation (DoM) in this substrate.
Reagents:
-
1-Benzenesulfonyl-7-bromoindole (1.0 equiv)
-
n-Butyllithium (1.1 equiv, 2.5 M in hexanes)
-
Triisopropyl borate (1.2 equiv)
-
THF (Anhydrous)
-
2N HCl
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add 1-Benzenesulfonyl-7-bromoindole (5.0 g, 14.8 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C (dry ice/acetone bath).
-
Lithiation: Dropwise add n-BuLi (6.5 mL, 16.3 mmol) over 20 minutes. Maintain internal temperature below -70°C.
-
Checkpoint: The solution will turn yellow/orange, indicating the formation of the lithiated species. Stir for 1 hour at -78°C.
-
-
Borylation: Add Triisopropyl borate (4.1 mL, 17.8 mmol) dropwise.
-
Warming: Allow the mixture to warm to room temperature (RT) slowly over 4 hours (or overnight).
-
Hydrolysis: Quench the reaction with 2N HCl (30 mL) and stir vigorously for 30 minutes to hydrolyze the boronate ester to the free acid.
-
Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Hexane/EtOAc or precipitate with cold water.
-
Yield Target: 75-85%.
-
Protocol B: Suzuki-Miyaura Cross-Coupling (Alkaloid Synthesis)
Application: Synthesis of the biaryl core for Murrayafoline A analogues. Challenge: The C7 position is sterically hindered by the N-sulfonyl group (peri-effect). Standard conditions often fail; high-activity catalysts are required.
Reagents:
-
1-Benzenesulfonyl-1H-indole-7-boronic acid (1.2 equiv)
-
Aryl Bromide (e.g., 1-bromo-2-methyl-3-nitrobenzene) (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂[3]·DCM (5 mol%) or Pd₂(dba)₃/S-Phos
-
Base: Cs₂CO₃ (3.0 equiv)[3]
-
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Procedure:
-
Degassing: In a reaction vial, combine the boronic acid (1.2 mmol), aryl bromide (1.0 mmol), and Cs₂CO₃ (3.0 mmol). Evacuate and backfill with Argon (3 cycles).
-
Solvation: Add degassed 1,4-Dioxane (10 mL) and Water (2.5 mL).
-
Catalysis: Add Pd(dppf)Cl₂·DCM (0.05 mmol) quickly under positive Argon flow.
-
Reaction: Seal the vial and heat to 90°C for 12–16 hours.
-
Monitoring: Check TLC for consumption of the aryl bromide (limiting reagent).
-
-
Workup: Cool to RT. Filter through a pad of Celite. Dilute with water and extract with EtOAc.[4][5]
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Protocol C: Cyclization to Carbazole Core
Context: Converting the 7-(2-nitrophenyl)indole intermediate into the carbazole alkaloid.
-
Cadogan Cyclization: Dissolve the coupling product (from Protocol B) in Triethyl phosphite P(OEt)₃ (excess, acting as solvent).
-
Reflux: Heat to reflux (approx. 160°C) under Nitrogen for 4–8 hours.
-
Deprotection: Dissolve the resulting N-sulfonyl carbazole in THF/MeOH (1:1). Add Cs₂CO₃ (excess) or TBAF and heat at 60°C to remove the sulfonyl group.
-
Isolation: Standard aqueous workup yields the free carbazole alkaloid.
Critical Parameters & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Protodeboronation | Hydrolysis of C-B bond before coupling. | Use anhydrous base (K₃PO₄) and reduce water content. Switch to mild bases. |
| Low Conversion | Steric hindrance at C7 (peri-effect). | Switch to S-Phos or X-Phos ligands (Buchwald precatalysts). Increase temp to 110°C. |
| Homocoupling | Oxidative coupling of boronic acid. | Ensure strict anaerobic conditions (Argon sparging). |
| N-Desulfonylation | Base too strong or temp too high. | Use weaker base (Na₂CO₃) or lower temperature (<80°C). |
Structural Logic of the Suzuki Coupling
The following diagram illustrates the catalytic cycle specific to this hindered substrate.
Figure 2: Catalytic cycle highlighting the steric bottleneck at the Transmetalation step due to the C7-N1 peri-interaction.
References
-
Synthesis of Indolylboronic Acids
- Leziejewska, J. et al. (2019).
-
Indole-to-Carbazole Strategy
-
Suzuki Coupling Methodology
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
-
Total Synthesis of Carbazole Alkaloids
- Schmidt, A. W., et al. (2012). "Biologically Active Carbazole Alkaloids from Nature." Chemical Reviews, 112(6), 3193–3328.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzannulation of indoles to carbazoles and its applications for syntheses of carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
One-pot synthesis methods involving 1-Benzenesulfonyl-1H-indole-7-boronic acid
Application Note: One-Pot Synthesis Methods Involving 1-Benzenesulfonyl-1H-indole-7-boronic Acid
Executive Summary
The C7-position of the indole scaffold represents a "privileged" yet synthetically challenging vector in medicinal chemistry. Functionalization at this site is often hindered by the steric bulk of the peri-N1 substituent and the electronic bias of the pyrrole ring. 1-Benzenesulfonyl-1H-indole-7-boronic acid serves as a critical intermediate for overcoming these barriers. The N-benzenesulfonyl (
This guide details two high-value one-pot protocols designed to maximize yield and operational efficiency:
-
Tandem Miyaura Borylation–Suzuki Coupling: Generates the boronic species in situ from the 7-bromo precursor to avoid isolation of the labile boronic acid.
-
Sequential Cross-Coupling–Deprotection: Utilizes the pre-formed boronic acid to install C7-aryl groups followed by immediate
-desulfonylation to yield the bioactive free NH-indole.
Mechanistic Insight & Strategy
The Challenge of C7-Indolyl Boronic Acids
Indolyl boronic acids are notoriously prone to protodeboronation (hydrolysis of the C-B bond) under aqueous basic conditions, a standard requirement for Suzuki-Miyaura coupling.
-
Mechanism: The electron-rich nature of the indole ring facilitates protonation at the C3 position, triggering a cascade that cleaves the C-B bond.
-
The Solution: The 1-Benzenesulfonyl group is a strong electron-withdrawing group (EWG). It reduces electron density in the indole ring, significantly increasing the half-life of the boronic acid species in the reaction media. This allows for higher temperature couplings without rapid decomposition.
One-Pot Logic
Isolating 1-Benzenesulfonyl-1H-indole-7-boronic acid can be difficult due to its tendency to dehydrate to boroxines or degrade on silica. A one-pot approach circumvents purification losses by consuming the reactive intermediate immediately upon generation.
Experimental Protocols
Protocol A: One-Pot Miyaura Borylation / Suzuki Cross-Coupling
Best for: Generating library diversity from a common 7-bromoindole precursor.
Reaction Scheme:
-
Precursor: 7-Bromo-1-(phenylsulfonyl)-1H-indole[1]
-
Step 1 (Borylation):
, Pd(dppf)Cl , KOAc Generates Pinacol Ester in situ.[1] -
Step 2 (Coupling): Add Aryl Halide (Ar-X), Base (K
CO ), H O Final C7-Aryl Indole.[1]
Reagents & Quantities:
| Component | Equiv. | Role | Notes |
| 7-Bromo-1-(phenylsulfonyl)-1H-indole | 1.0 | Substrate | Starting material.[1][2][3][4] |
| Bis(pinacolato)diboron ( | 1.1 | Boron Source | Excess ensures full conversion.[1] |
| Pd(dppf)Cl | 0.03 | Catalyst | Robust, air-stable catalyst.[1] |
| Potassium Acetate (KOAc) | 3.0 | Base 1 | Weak base specific for Miyaura borylation. |
| 1,4-Dioxane | [0.2 M] | Solvent | Anhydrous, degassed.[1] |
| Aryl Halide (Ar-X) | 1.2 | Coupling Partner | Added in Step 2.[1] |
| Potassium Carbonate (K | 3.0 | Base 2 | Stronger base needed for Suzuki cycle (added as 2M aq.[1] solution). |
Step-by-Step Procedure:
-
Borylation Setup: To a dry reaction vial equipped with a magnetic stir bar, add the 7-bromoindole (1.0 equiv),
(1.1 equiv), KOAc (3.0 equiv), and Pd(dppf)Cl (3 mol%).[1] -
Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes. Add anhydrous 1,4-Dioxane via syringe.[1]
-
Step 1 Reaction: Heat the mixture to 90 °C for 2–4 hours.
-
Checkpoint: Monitor by TLC/LCMS. The disappearance of the bromide and formation of the boronate ester (often moves slightly higher or lower on TLC depending on the phase) indicates completion. Do not work up.
-
-
Suzuki Addition: Cool the mixture slightly (to ~60 °C). Open the system under Argon flow and add the Aryl Halide (1.2 equiv) and degassed 2M aqueous K
CO (3.0 equiv).-
Note: No additional catalyst is usually required, but for difficult substrates, add an extra 1-2 mol% of Pd(dppf)Cl
.[1]
-
-
Step 2 Reaction: Reseal and heat to 100 °C for 6–12 hours.
-
Work-up: Cool to room temperature. Dilute with EtOAc, wash with brine, dry over Na
SO , and concentrate. Purify via flash chromatography.
Protocol B: One-Pot Suzuki Coupling / Desulfonylation
Best for: Rapid synthesis of bioactive free NH-indoles.
Reaction Scheme:
-
Precursor: 1-Benzenesulfonyl-1H-indole-7-boronic acid
-
Step 1 (Coupling): Ar-X, Pd Catalyst, Base
Protected C7-Aryl Indole.[1] -
Step 2 (Deprotection): Add NaOH/MeOH or TBAF
Free NH-Indole.[1]
Step-by-Step Procedure:
-
Coupling Setup: Combine 1-Benzenesulfonyl-1H-indole-7-boronic acid (1.2 equiv), Aryl Halide (1.0 equiv), Pd(PPh
) (5 mol%), and Na CO (2.0 equiv) in a mixture of DME/H O (4:1). -
Step 1 Reaction: Heat at 85 °C under Argon until the aryl halide is consumed (typically 4–8 hours).
-
Deprotection (In-situ):
-
Method A (Hydrolysis): Add NaOH (5.0 equiv) dissolved in MeOH directly to the reaction mixture. Increase temperature to reflux (approx. 100 °C) for 1–2 hours. The sulfonyl group cleaves rapidly under these conditions.
-
Method B (Fluoride):[1] If the substrate contains base-sensitive esters, cool to RT, add TBAF (1M in THF, 3.0 equiv), and stir at 60 °C.[1]
-
-
Work-up: Neutralize with 1M HCl (carefully, to pH ~7). Extract with EtOAc.[5] The product is the C7-substituted free indole.
Visualization of Workflows
Figure 1: Reaction Pathway & Logic Flow
Caption: Workflow for the one-pot conversion of 7-bromo-N-sulfonylindole to 7-arylindoles via in-situ borylation.
Figure 2: Catalytic Cycle & Steric Considerations
Caption: Suzuki catalytic cycle highlighting the specific steric and electronic effects of the N-sulfonyl group.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion in Step 1 | Catalyst deactivation or wet solvent. | Ensure 1,4-dioxane is anhydrous.[1] Increase catalyst loading to 5 mol%. |
| Protodeboronation (Indole formation) | Reaction temperature too high or base too strong.[1] | In Step 2, switch from K |
| Homocoupling of Ar-X | Oxygen presence. | Degas all solvents rigorously (freeze-pump-thaw or vigorous Argon bubbling).[1] |
| Difficult Desulfonylation | Steric hindrance at N1. | Use stronger conditions: |
References
-
Synthesis of 7-arylindoles via Suzuki coupling
-
Miyaura Borylation of Indoles
-
C7-Selective Borylation (Ir-Catalyzed)
-
Desulfonylation Protocols
-
Hrib, N. J., et al. (2010).[1] General Procedure for the preparation of 7-arylindole-1-benzenesulfonamides. Medicinal Chemistry Communications.
-
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. One-Pot Synthesis of Functionalized Benzimidazoles and 1H-Pyrimidines via Cascade Reactions of o-Aminoanilines or Naphthalene-1,8-diamine with Alkynes and p-Tolylsulfonyl Azide [organic-chemistry.org]
- 3. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Report: Boron-Based Directing Groups for Directed Lithiation Reactions (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Late-Stage Functionalization of Drug Scaffolds using Indole-7-Boronic Acids
Executive Summary
The indole moiety is a "privileged structure" in medicinal chemistry, serving as the core scaffold for over 15% of all heterocyclic pharmaceuticals (e.g., Tryptophan derivatives, Indomethacin, Pindolol). However, the C7 position remains a synthetic "blind spot." While C2 and C3 are electronically activated for electrophilic substitution, and N1 is easily alkylated, C7 is sterically hindered by the N1-substituent and electronically deactivated.
This Application Note details a robust protocol for the Late-Stage Functionalization (LSF) of indole scaffolds at the C7 position. By utilizing Indole-7-boronic acids (and their ester surrogates) in optimized Suzuki-Miyaura cross-couplings, researchers can access novel chemical space in near-finished drug candidates without de novo synthesis.
Mechanistic Insight: The "C7 Conundrum"
To successfully execute this protocol, one must understand the two primary failure modes of C7-functionalization:
-
The Steric Gearing Effect: The C7 position is in close proximity to the N1 substituent. In late-stage drug molecules, N1 is often substituted with bulky protecting groups or pharmacophores. This creates significant steric clash during the transmetallation step of the catalytic cycle.
-
Protodeboronation (The Silent Killer): Indole-7-boronic acids are notoriously unstable. The electron-rich nature of the indole ring, combined with the proximity of the N-H (or N-R) bond, accelerates hydrolytic C-B bond cleavage (protodeboronation), often faster than the cross-coupling reaction itself.
The Solution: This protocol utilizes Buchwald Precatalysts (Gen 3) to accelerate oxidative addition and transmetallation, and recommends MIDA boronates or Pinacol esters over free boronic acids to mitigate protodeboronation.
Strategic Workflow
The following decision tree outlines the optimal pathway for functionalizing the C7 position based on substrate stability and availability.
Caption: Strategic workflow for accessing C7-functionalized indoles. Green nodes indicate stabilization steps critical for preventing protodeboronation.
Experimental Protocols
Protocol A: Stabilization of Indole-7-Boronic Acids (MIDA Installation)
Use this protocol if you are working with free boronic acids that degrade during standard coupling.
Rationale: N-methyliminodiacetic acid (MIDA) boronates are air-stable and release the active boronic acid slowly under basic conditions, keeping the concentration of the unstable free acid low ("Slow Release").
-
Reagents: Indole-7-boronic acid (1.0 equiv), MIDA (1.2 equiv), Toluene/DMSO (10:1).
-
Procedure:
-
Charge a round-bottom flask with the boronic acid and MIDA.
-
Add Toluene/DMSO mixture (0.1 M concentration).
-
Reflux with a Dean-Stark trap to remove water for 3–12 hours.
-
Workup: Cool to RT. Dilute with Acetone. Filter through a Celite pad. Concentrate and recrystallize from Acetone/Ether.
-
-
Validation: 1H NMR should show the characteristic MIDA methyl singlets around 2.5–3.0 ppm.
Protocol B: The C7-Suzuki-Miyaura Coupling (Standard)
Optimized for sterically hindered C7-Pinacol esters or MIDA boronates.
Reagents:
-
Substrate: Indole-7-boronic ester (1.0 equiv).
-
Coupling Partner: Aryl Bromide/Chloride (1.2 equiv).
-
Catalyst: XPhos Pd G3 (2–5 mol%). Note: SPhos Pd G3 is a valid alternative for extremely hindered substrates.
-
Base: K3PO4 (3.0 equiv).
-
Solvent: 1,4-Dioxane : Water (4:1 ratio). Degassed.
Step-by-Step Methodology:
-
Inert Atmosphere Setup:
-
Flame-dry a resealable reaction vial (e.g., Biotage microwave vial) and cool under Argon flow.
-
Critical: Oxygen is the enemy of Pd(0). Ensure rigorous degassing.
-
-
Reagent Addition:
-
Add the Indole-7-boronate (0.5 mmol), Aryl Halide (0.6 mmol), K3PO4 (318 mg, 1.5 mmol), and XPhos Pd G3 (8.5 mg, 0.01 mmol) to the vial.
-
Tip: If using a liquid aryl halide, add it after the solvent.
-
-
Solvent & Degassing:
-
Add 1,4-Dioxane (2.0 mL) and deionized Water (0.5 mL).
-
Sparge the mixture with Argon for 5 minutes (bubbling gas directly into liquid).
-
Seal the cap immediately.
-
-
Reaction:
-
Heat the block to 80°C (for Bromides) or 100°C (for Chlorides).
-
Stir vigorously (1000 rpm). The biphasic nature requires high shear to facilitate phase transfer.
-
Monitor by LC-MS at 2 hours. Most reactions complete within 4–16 hours.
-
-
Workup:
-
Cool to RT. Dilute with EtOAc (10 mL) and Water (10 mL).
-
Separate layers. Extract aqueous layer 2x with EtOAc.
-
Dry organics over Na2SO4, filter, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc). Note: C7-functionalized indoles often fluoresce blue under UV.
-
Data Analysis & Optimization
Catalyst Selection Matrix
The choice of ligand is the single most critical variable for C7 functionalization due to the "Steric Gearing" described in Section 2.
| Catalyst System | Steric Tolerance | Electronic Activity | Recommendation |
| Pd(PPh3)4 | Low | Moderate | Avoid. Ligand is too bulky and labile; fails for C7. |
| Pd(dppf)Cl2 | Moderate | High | Good for simple substrates, but often fails late-stage. |
| SPhos Pd G3 | High | Very High | Excellent. Best for extremely hindered N-substituted indoles. |
| XPhos Pd G3 | Very High | High | Standard. The "Workhorse" for this protocol. |
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Protodeboronation (Indole-H observed in LCMS) | Boronic acid instability. | Switch to MIDA boronate (Protocol A) or reduce water content (use Dioxane/EtOH). |
| No Reaction (SM recovered) | Oxidative addition failure. | Switch from Aryl Chloride to Aryl Iodide . Increase Temp to 110°C. |
| Homocoupling (Ar-Ar dimer) | Oxygen leak or excess Boron. | Re-degas solvents. Add dropwise solution of the boronate to the catalyst mixture. |
| C2/C3 Arylation | Regioselectivity loss. | Ensure C2/C3 are blocked or use Ir-catalyzed borylation with N-directing groups to ensure pure C7 start material. |
References
-
Hartwig, J. F., et al. (2014). "Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, and Utility." Chemical Reviews. Link
-
Burke, M. D., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[1] Link
-
Buchwald, S. L., et al. (2013). "Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Journal of the American Chemical Society.[1] Link
-
Shi, Z., et al. (2016).[1] "Palladium-Catalyzed C–H Arylation of Indoles at the C7-Position." Journal of the American Chemical Society.[1] Link
-
Lloyd-Jones, G. C., et al. (2022).[2] "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." Journal of the American Chemical Society.[1] Link
Sources
Troubleshooting & Optimization
Preventing protodeboronation of 1-Benzenesulfonyl-1H-indole-7-boronic acid
The following technical guide is structured as a specialized support resource for researchers working with 1-Benzenesulfonyl-1H-indole-7-boronic acid . It addresses the specific instability of this molecule, particularly its susceptibility to protodeboronation, and provides actionable, evidence-based solutions.
Subject: Preventing Protodeboronation of 1-Benzenesulfonyl-1H-indole-7-boronic acid Document ID: TS-IN7-0042 Last Updated: February 14, 2026
Executive Summary & Chemical Context
The Challenge: 1-Benzenesulfonyl-1H-indole-7-boronic acid is a high-value, synthetically challenging intermediate. Unlike simple phenylboronic acids, this molecule faces a "perfect storm" of instability factors:
-
Electronic Effects: The benzenesulfonyl group is a strong electron-withdrawing group (EWG). While EWGs typically facilitate transmetallation, they also stabilize the aryl anion intermediate formed during base-catalyzed protodeboronation, significantly accelerating the decomposition rate.
-
Steric/Peri-Effects: The C7 position is sterically crowded by the adjacent N-sulfonyl group. This steric bulk can retard the desired transmetallation step in Suzuki-Miyaura couplings, giving the decomposition pathway a competitive advantage.
-
Heteroatom Proximity: The proximity of the indole nitrogen (even when protected) can facilitate boron coordination or local pH effects that catalyze C-B bond cleavage.
The Solution Strategy: To successfully utilize this reagent, you must shift the kinetic balance: Rate(Cross-Coupling) > Rate(Protodeboronation) . This is achieved through "Slow Release" strategies, anhydrous conditions, or high-activity catalyst systems.[1]
Mechanistic Insight: Why Your Reaction is Failing
Understanding the enemy is the first step to defeating it. The diagram below details the competing pathways occurring in your reaction vessel.
Figure 1: Kinetic competition between productive transmetallation and destructive protodeboronation. The N-sulfonyl group stabilizes the Aryl Anion, accelerating the red path.
Troubleshooting Protocols
Choose the protocol that best fits your current stage of development.
Protocol A: The "Anhydrous" Method (For existing Boronic Acids)
Use this if you already have the boronic acid and cannot derivatize it.
Concept: Water is the primary proton source for the irreversible step of protodeboronation. By eliminating water, you arrest the decomposition.
-
Solvent System: Use strictly anhydrous 1,4-Dioxane or Toluene. Avoid alcohols (MeOH, EtOH) as they can also serve as proton sources.
-
Base Selection: Switch from aqueous bases (e.g.,
aq) to anhydrous bases.-
Recommendation: Anhydrous
(finely ground) or .
-
-
Additives: Add 4Å Molecular Sieves (activated) directly to the reaction vessel to scavenge trace moisture.
-
Temperature: Keep temperature as low as possible (
). High heat accelerates C-B cleavage exponentially.
Protocol B: The "Slow Release" Method (MIDA Boronates)
Use this if you can synthesize or purchase the MIDA ester derivative.
Concept: MIDA (N-methyliminodiacetic acid) boronates are sp3-hybridized and chemically inert to transmetallation. They slowly hydrolyze in the presence of mild aqueous base to release the active boronic acid at a rate that matches the catalytic cycle, keeping the standing concentration of free acid low (preventing accumulation and decomposition).[2]
Workflow:
-
Reagent: Convert your indole-7-boronic acid to the MIDA boronate (or purchase if available).
-
Solvent: 1,4-Dioxane : Water (10:1).
-
Base:
(3.0 equiv). -
Temperature:
(The hydrolysis of MIDA is temperature dependent). -
Mechanism: The water slowly uncages the boron. As soon as a molecule of boronic acid is released, the high-activity catalyst grabs it.
Protocol C: Catalyst Overdrive (Buchwald Precatalysts)
Use this when steric hindrance at C7 is the main bottleneck.
Concept: If the transmetallation is slow due to the C7/N-sulfonyl steric clash, the boronate sits in solution waiting to decompose. Use a bulky, electron-rich ligand to speed up oxidative addition and transmetallation.
Recommended System:
-
Catalyst: XPhos-Pd-G2 or SPhos-Pd-G2 (2-5 mol%).
-
Why: SPhos and XPhos are exceptionally good at coupling sterically hindered aryl boronic acids.
-
Base:
(aqueous or anhydrous).
Comparative Data: Base & Ligand Selection
| Variable | Recommendation | Risk Level | Rationale |
| Base | Low | Mild basicity; lacks protons if kept dry.[3] | |
| Base | Critical | Strong OH- concentration rapidly forms the boronate anion, leading to immediate deboronation. | |
| Base | Low | Fluoride activation allows for neutral conditions, avoiding base-catalyzed decomposition. | |
| Ligand | SPhos / XPhos | Low | High turnover frequency outcompetes decomposition. |
| Ligand | High | Often too slow for hindered C7-indoles; leads to high protodeboronation. |
Frequently Asked Questions (FAQ)
Q1: My LCMS shows only the deboronated product (N-sulfonylindole). What happened? A: This indicates that the rate of protodeboronation is significantly faster than transmetallation. This usually happens because the reaction mixture is too basic or too wet.
-
Immediate Fix: Switch to Protocol A (Anhydrous). If that fails, increase catalyst loading to 5-10% to favor the productive pathway.
Q2: Can I use the Pinacol ester (Bpin) instead of the acid? A: Yes, but with a caveat. While Bpin esters are generally more stable to storage, they convert to the same active boronate species under Suzuki conditions. However, they do release the active species more slowly than the free acid.
-
Tip: If using Bpin, avoid adding free water. Use a base like
(monohydrate) where the water of crystallization provides just enough moisture for the catalytic cycle without flooding the system.
Q3: Does the benzenesulfonyl group make the indole more or less stable? A: It makes the boronic acid less stable towards base-catalyzed protodeboronation compared to a free indole. The sulfonyl group is electron-withdrawing, which stabilizes the anionic intermediate (the aryl anion) that forms when the C-B bond breaks. This lowers the activation energy for the decomposition pathway.
Q4: I see a "homocoupling" dimer. Is this related? A: Indirectly. Oxidative homocoupling requires oxygen. If you are seeing dimers, your system is not anaerobic. Oxygen can also accelerate protodeboronation via oxidative pathways (though less common than hydrolytic ones). Ensure rigorous degassing (sparging with Argon for 15 mins).
References & Authoritative Sources
-
Cox, P. A., et al. (2010). Protodeboronation of Heteroarylboronic Acids.
-
Context: Defines the mechanism of base-catalyzed deboronation in heteroaromatics.
-
Source: (Note: Generalized reference to Lloyd-Jones/Cox work on mechanism).
-
-
Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[4]
-
Context: The foundational paper on using MIDA boronates to solve the instability of 2-heterocyclic and other unstable boronates.
-
Source:
-
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles.
-
Context: Describes the use of XPhos and SPhos (Buchwald ligands) for difficult heteroaryl couplings.
-
Source:
-
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.
-
Context: Alternative stabilization strategy using BF3K salts.
-
Source:
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-Benzenesulfonyl-1H-indole-7-boronic acid before handling.
Sources
Technical Support Center: Post-Suzuki Deprotection of N-Benzenesulfonyl Indoles
Welcome to the technical support center for navigating the crucial final step in your indole synthesis: the removal of the N-benzenesulfonyl (Bs) protecting group following a Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in this common yet sometimes problematic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind the chemistry, helping you troubleshoot effectively and optimize your reaction outcomes.
The Strategic Role of the Benzenesulfonyl Group in Indole Synthesis
The N-benzenesulfonyl group is a powerful tool in indole chemistry. Its strong electron-withdrawing nature acidifies the N-H proton, facilitating clean and efficient N-protection. More importantly, it directs metalation to the C2 position and enhances the stability of the indole nucleus, often leading to cleaner and higher-yielding Suzuki-Miyaura coupling reactions.[1] However, its robustness also presents the final challenge: selective and high-yielding deprotection without compromising the newly installed functionality.
Frequently Asked Questions (FAQs)
Here we address the most common queries regarding the deprotection of N-benzenesulfonyl indoles.
Q1: What are the go-to methods for removing a benzenesulfonyl group from an indole?
There are two primary, highly effective strategies for Bs-deprotection:
-
Basic Hydrolysis: This is the most common and often preferred method. It involves the cleavage of the N-S bond using a strong base.
-
Reductive Cleavage: This method utilizes a reducing agent to cleave the N-S bond and is particularly useful when the molecule contains base-sensitive functional groups.
Q2: My Suzuki-coupled product has an ester group. Will basic hydrolysis with NaOH or KOH affect it?
This is a critical concern. Standard conditions for Bs-deprotection using strong bases like NaOH or KOH in refluxing alcohol can readily hydrolyze ester functionalities.[2] To mitigate this, you should opt for milder basic conditions or a completely different deprotection strategy.
Q3: Are there milder basic conditions that are compatible with esters?
Yes, several milder basic conditions have been shown to be effective:
-
Cesium Carbonate (Cs2CO3): Using Cs2CO3 in a mixture of THF and methanol is a significantly milder and often highly effective alternative to NaOH or KOH.[3][4] This method can often preserve ester groups and other base-sensitive functionalities.
-
Potassium Carbonate (K2CO3): While stronger than Cs2CO3, K2CO3 in methanol can sometimes be used at lower temperatures to achieve deprotection while minimizing ester cleavage. Careful monitoring is crucial.
Q4: What is the mechanism of the Mg/MeOH deprotection, and when should I use it?
The Magnesium in Methanol (Mg/MeOH) system is a powerful reductive cleavage method.[5][6][7] The reaction proceeds via a single-electron transfer (SET) from the magnesium metal to the benzenesulfonyl group, leading to the cleavage of the N-S bond.[8] This method is an excellent choice when your molecule is intolerant to basic conditions. It is particularly effective for substrates that are sterically hindered or electronically deactivated, where basic hydrolysis may be sluggish.[9]
Q5: I'm observing N-methylation as a side product when using Cs2CO3 in methanol. How can I prevent this?
This is a known side reaction.[2] The methoxide ion generated in situ can act as a nucleophile. To avoid this, you can switch the solvent to a less nucleophilic alcohol, such as ethanol or isopropanol. Alternatively, you can change the deprotection method entirely, for example, to the Mg/MeOH system.
Troubleshooting Guide: Common Problems and Solutions
This section is designed to help you diagnose and resolve specific issues you may encounter during the deprotection step.
Problem 1: Incomplete or No Deprotection
Possible Causes:
-
Steric Hindrance: Bulky groups near the indole nitrogen can hinder the approach of the base or reducing agent.
-
Electronic Effects: Electron-withdrawing groups on the indole ring or the newly introduced Suzuki partner can deactivate the system towards nucleophilic attack on the sulfur atom.
-
Insufficient Reagent or Temperature: The reaction conditions may not be forcing enough for a particularly stable N-Bs indole.
Solutions:
-
Increase Reagent Stoichiometry: For basic hydrolysis, increasing the equivalents of the base (e.g., to 3-5 equivalents of Cs2CO3) can drive the reaction to completion.[2]
-
Elevate the Reaction Temperature: Gently heating the reaction mixture can often overcome activation energy barriers. For Cs2CO3/THF/MeOH, refluxing may be necessary.
-
Switch to a More Powerful Method: If basic hydrolysis fails, the Mg/MeOH reductive cleavage is often the solution. This method is less sensitive to steric and electronic effects.
Problem 2: Decomposition of Starting Material or Product
Possible Causes:
-
Harsh Basic Conditions: Strong bases like NaOH or KOH at high temperatures can degrade sensitive functional groups on your molecule or the indole nucleus itself.[2]
-
Incompatible Functional Groups: Your molecule may contain functionalities that are not stable to the chosen deprotection conditions.
Solutions:
-
Switch to Milder Conditions: Immediately move from NaOH/KOH to Cs2CO3/THF/MeOH at room temperature or gentle heat.[3][4]
-
Employ Reductive Cleavage: The Mg/MeOH method is performed under neutral conditions and is an excellent alternative for base-sensitive substrates.[5][6][7]
-
Orthogonal Protection Strategy: In future syntheses, consider an alternative N-protecting group that can be removed under conditions orthogonal to the functionalities present in your molecule.[10] For example, a benzyl group can be removed by hydrogenolysis if your molecule is stable to those conditions.
Problem 3: Formation of Unexpected Side Products
Possible Causes:
-
N-Alkylation: As discussed in the FAQs, using methanol as a solvent with a base can lead to N-methylation.[2]
-
Ring Opening or Rearrangement: Highly strained or electronically unusual indole derivatives can undergo unexpected reactions under harsh conditions.
Solutions:
-
Change the Solvent: If N-alkylation is observed, switch from methanol to ethanol or isopropanol.
-
Lower the Temperature: Running the reaction at a lower temperature can often suppress side reactions.
-
Thorough Characterization: If an unexpected product is formed, obtain detailed spectroscopic data (NMR, MS) to identify its structure. This information is crucial for understanding the undesired reaction pathway and devising a solution.
Experimental Protocols
Below are detailed, step-by-step protocols for the most common and effective deprotection methods.
Protocol 1: Mild Deprotection using Cesium Carbonate
This method is recommended for substrates containing base-sensitive functional groups like esters.
-
Dissolve the Substrate: Dissolve the N-benzenesulfonyl indole (1.0 eq) in a 2:1 mixture of THF and methanol.
-
Add the Base: Add cesium carbonate (Cs2CO3, 3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently heat the mixture to reflux.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Protocol 2: Reductive Deprotection using Magnesium in Methanol
This is a powerful method for sterically hindered or base-sensitive substrates.
-
Prepare the Reaction Mixture: Dissolve the N-benzenesulfonyl indole (1.0 eq) in anhydrous methanol.
-
Add Magnesium: Add magnesium turnings (Mg, 10-20 eq) to the solution. A catalytic amount of iodine can be added to activate the magnesium.
-
Reaction: Stir the mixture at room temperature. The reaction is often accompanied by the evolution of hydrogen gas. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Data Summary Table
| Method | Reagents | Typical Conditions | Pros | Cons | Key References |
| Strong Base Hydrolysis | NaOH or KOH | Reflux in EtOH or MeOH/H2O | Inexpensive, powerful | Harsh, poor functional group compatibility | [2] |
| Mild Base Hydrolysis | Cs2CO3 | THF/MeOH, RT to reflux | Mild, good functional group tolerance | More expensive than NaOH/KOH | [3][4] |
| Reductive Cleavage | Mg/MeOH | MeOH, RT | Excellent for hindered substrates, neutral | Requires anhydrous conditions, excess Mg | [5][6][7][9] |
Visualizing the Workflow
A typical workflow involving Suzuki coupling and subsequent deprotection can be visualized as follows:
Caption: General workflow from Suzuki coupling to deprotection.
Decision Tree for Deprotection Method Selection
Caption: Decision tree for choosing the right deprotection method.
References
-
Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. Sciencemadness.org. Available at: [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. Available at: [Link]
-
Magnesium in Methanol (MG - MeOH) in Organic Syntheses (Current Organic Chemistry, 2004, 8, 13, 1263-1287) PDF. Scribd. Available at: [Link]
-
Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. ACS Publications. Available at: [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. ACS Publications. Available at: [Link]
-
Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. ResearchGate. Available at: [Link]
-
Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. ResearchGate. Available at: [Link]
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. Available at: [Link]
-
Synthesis of 2-substituted indoles and indolines via Suzuki-Miyaura coupling/5-endo-trig cyclization strategies. PubMed. Available at: [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. Available at: [Link]
-
Magnesium in Methanol (Mg / MeOH) in Organic Syntheses. ResearchGate. Available at: [Link]
-
Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6. ACS Publications. Available at: [Link]
-
p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. J-STAGE. Available at: [Link]
-
An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. Available at: [Link]
-
The First Method for Protection−Deprotection of the Indole 2,3-π Bond. ResearchGate. Available at: [Link]
-
Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate. Available at: [Link]
-
Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. PMC. Available at: [Link]
-
Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ResearchGate. Available at: [Link]
-
[Chemistry of indoles: new reactivities of indole nucleus and its synthetic application]. PubMed. Available at: [Link]
-
Direct and Selective 3-Amidation of Indoles Using Electrophilic N -[(Benzenesulfonyl)oxy]amides. ResearchGate. Available at: [Link]
-
Deprotection of N-Ts indole substrates. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. Available at: [Link]
-
Diazonium compound. Wikipedia. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sciencemadness.org [sciencemadness.org]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
Overcoming steric hindrance at the indole 7-position during coupling
Specialized Support for Sterically Hindered Peri-Positions
Status: Active Operator: Senior Application Scientist Subject: Overcoming Steric & Electronic Barriers at Indole C7
Diagnostic Triage: Define Your Obstacle
The C7 position of indole is notoriously difficult to access due to the "peri-effect"—the steric repulsion generated by the substituent at N1 (or even the N-H bond) and the lack of electronic activation compared to C3 (nucleophilic) or C2 (acidic).
Before proceeding, identify your specific scenario using the decision matrix below.
Figure 1: Strategic decision tree for selecting the optimal C7-functionalization pathway based on substrate availability and desired outcome.
Protocol Module A: Direct C-H Activation (No Halogen)
The Challenge: The C2 and C3 positions are electronically favored. To hit C7, you must use a Directing Group (DG) that coordinates the metal catalyst and forces it into a 5-membered metallacycle at the C7 position.
Method 1: Rh(III)-Catalyzed C7 Arylation
Best for: Installing aryl or alkenyl groups directly onto the indole core.
The Logic: This protocol utilizes a redox-neutral Rh(III)/Rh(I) cycle. The key is the N-Pivaloyl or N-Carbamoyl group. These are "weakly coordinating" enough to allow reductive elimination but strong enough to direct the Rhodium to the peri-position.
Standard Protocol:
| Component | Role | Standard Loading |
| Substrate | N-Pivaloyl Indole | 1.0 equiv |
| Coupling Partner | Aryl Boronic Acid (or Acrylate) | 1.5 – 2.0 equiv |
| Catalyst | [RhCp*Cl2]2 | 2.5 – 5.0 mol% |
| Oxidant/Additive | AgSbF6 or Ag2CO3 | 10 – 20 mol% |
| Solvent | DCE or t-Amyl Alcohol | 0.1 M |
| Temp | 60 – 100 °C | 12 – 24 h |
Step-by-Step Workflow:
-
Catalyst Activation: In a glovebox, mix [RhCpCl2]2 and AgSbF6 in DCE. Stir for 10 mins. The silver strips the chloride ligands, generating the active cationic [CpRh(Solvent)3]2+ species.
-
Substrate Addition: Add the N-Pivaloyl indole and the coupling partner.
-
Reaction: Seal the tube and heat to 100 °C.
-
Workup: Filter through a celite pad (to remove Ag salts) and concentrate.
Critical Mechanism Visualization:
Figure 2: The critical 5-membered metallacycle intermediate allows the Rh(III) catalyst to overcome the electronic preference for C2/C3.
Protocol Module B: Cross-Coupling 7-Haloindoles
The Challenge: If you already have a 7-bromoindole, the issue is not regioselectivity, but oxidative addition . The N1-substituent and the C6-H create a "steric pocket" that repels standard Pd-phosphine complexes (like Pd(PPh3)4).
The Solution: Buchwald Precatalysts (Gen 3/4)
You must use dialkylbiaryl phosphine ligands. These ligands are bulky (promoting reductive elimination) but electron-rich (promoting oxidative addition).[1]
Recommended Ligand Systems:
-
XPhos or XPhos Pd G4: The "Gold Standard" for sterically hindered aryl chlorides/bromides.
-
RuPhos: Excellent if the coupling partner is an amine (Buchwald-Hartwig) or highly hindered boronic acid.
-
AntPhos: Specifically designed for "molecular gear" levels of steric hindrance (e.g., tetra-ortho-substituted systems).
Troubleshooting Table for Failed Couplings:
| Symptom | Diagnosis | Corrective Action |
| < 10% Conversion | Catalyst death before oxidative addition. | Switch to XPhos Pd G4 (pre-reduced Pd source). Increase temp to 110°C in Toluene/Water (10:1). |
| Deboronation of Partner | Boronic acid is hydrolyzing faster than it couples. | Switch base to Anhydrous K3PO4 . Use Dioxane (dry) instead of aqueous mixtures. |
| Reduction of Indole (H-Br exchange) | Avoid alcoholic solvents. Use CPME (Cyclopentyl methyl ether) or Toluene. |
Protocol Module C: The "Nuclear Option" (Ir-Borylation)
If Rh-catalysis fails and you cannot synthesize the 7-bromo precursor, use Iridium-Catalyzed Silyl-Directed Borylation .
Theory: Standard Ir-borylation (Hartwig-Miyaura) is sterically driven and usually hits C3 or C2. To hit C7, you must use the Nitrogen atom as a tether.
Protocol (Hartwig Method):
-
Substrate: Convert Indole to N-dimethylsilyl indole (N-SiHMe2) or N-diethylsilyl indole .
-
Why? The Si-H bond undergoes oxidative addition to Ir, tethering the catalyst. The geometry then forces the boryl group to the C7 position.
-
-
Catalyst: [Ir(cod)OMe]2 (1.5 mol%) + dtbpy (3 mol%).
-
Reagent: HBpin (Pinacolborane).[2]
-
Result: Exclusive C7-Bpin formation.
-
Post-Processing: The N-Silyl group is easily cleaved during workup or subsequent coupling.
Frequently Asked Questions (FAQ)
Q: My N-Pivaloyl group is stuck after the Rh-catalyzed reaction. How do I remove it? A: Pivalamides are robust. Standard removal requires LiAlH4 (reductive) or KOtBu / H2O (nucleophilic). If your molecule is sensitive, switch to the N-Carbamoyl directing group (e.g., N-CONEt2), which can be removed under milder basic conditions.
Q: Can I use a Suzuki coupling on an unprotected 7-bromoindole?
A: It is risky. The free N-H is acidic (
Q: I'm seeing C2 arylation instead of C7 during the Rh-step. Why? A: This indicates your Directing Group (DG) is too loose or the solvent is too coordinating.
-
Ensure you are using N-Pivaloyl (t-Butyl), not N-Acetyl (Methyl). The bulk of the t-Butyl forces the carbonyl oxygen toward C7.
-
Switch solvent to t-Amyl alcohol . Its steric bulk prevents it from competing with the DG for the Rh center.
References
-
Rh(III)-Catalyzed C7 Activation: Yang, Y., et al. "Rhodium(III)-Catalyzed C7-Selective Functionalization of Indoles."[3] Journal of the American Chemical Society, 2016.
-
Ir-Catalyzed Silyl-Directed Borylation: Robbins, D. W., & Hartwig, J. F. "A Simple, Multidimensional Approach to High-Throughput Discovery of Catalytic Reactions." Science, 2011. (Detailed in Angew. Chem. Int. Ed. for Indoles).
-
Steric Suzuki Coupling: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research, 2008.
-
Pd-Catalyzed C7 Arylation (Phosphinous Acid DG): Shi, Z., et al. "Pd(II)-Catalyzed C7-Arylation of Indoles."[3] Angewandte Chemie, 2016.
Sources
Troubleshooting catalyst poisoning with N-sulfonyl indole boronic acids
Topic: Troubleshooting Catalyst Poisoning with N-Sulfonyl Indole Boronic Acids
Status: Active Operator: Senior Application Scientist (Ph.D., Organometallics) Ticket ID: IND-SUZ-009
Executive Summary: The "Poisoning" Paradox
Welcome. If you are here, your Suzuki-Miyaura coupling involving N-sulfonyl indole boronic acids has likely stalled, turned black (precipitated Pd), or yielded only deboronated starting material.
You suspect catalyst poisoning .[1][2] Diagnosis: While poisoning is possible, you are likely facing a triad of failure modes specific to this substrate class. The N-sulfonyl group, designed to protect the catalyst from the indole nitrogen, often introduces two new problems:
-
Protodeboronation: The electron-withdrawing sulfonyl group destabilizes the C–B bond (especially at C2), leading to rapid substrate decomposition that mimics catalyst death.
-
The "Trojan Horse" Effect: Under standard basic conditions, the sulfonyl group can cleave, releasing the free indole nitrogen, which then coordinates to and poisons the Palladium center.
-
Transmetallation Stalling: The electron-deficient nature of the sulfonyl-indole ring retards the transmetallation step, allowing side reactions to dominate.
This guide provides the diagnostic logic and protocols to distinguish these issues and resolve them.
Diagnostic Workflow
Before changing your catalyst, you must identify what is dying: the catalyst or the substrate.
Visualizing the Failure Pathways
The following diagram illustrates the decision logic for diagnosing your reaction failure.
Caption: Diagnostic logic tree distinguishing between substrate decomposition (protodeboronation), protecting group failure, and kinetic stalling.
Technical FAQ & Troubleshooting
Q1: My reaction turns black immediately, and I recover deboronated indole. Is the sulfur poisoning the catalyst?
Answer: Unlikely.
While sulfur can poison Palladium, the hexavalent sulfur in a sulfonyl group (
The Real Culprit: Protodeboronation.
N-sulfonyl indoles (especially 2-boronic acids) are notoriously unstable. The strong electron-withdrawing nature of the sulfonyl group (
-
Mechanism: Hydroxide (or water) attacks the boron center. The resulting boronate species undergoes rapid protonolysis, replacing
with . -
Why it looks like poisoning: The boronic acid is consumed rapidly without forming product. The Pd(0) species, lacking a transmetallation partner, eventually aggregates into Pd-black (the black precipitate).
Protocol Adjustment:
-
Avoid Hydroxides: Do not use NaOH, KOH, or Ba(OH)2.
-
Water Control: Switch to anhydrous conditions. Use CsF or K3PO4 in Dioxane or Toluene.
-
Slow Release: If instability persists, switch to MIDA boronates . These slowly hydrolyze to the active boronic acid, keeping the standing concentration low and minimizing decomposition [1].
Q2: I see the "Free Indole" (N-H) in my LCMS. Why is this happening?
Answer: You are using a base that is too strong, causing the "Trojan Horse" effect.
Standard Suzuki bases (like
Base Selection Matrix:
| Base | pKa (conj. acid) | Risk of De-sulfonylation | Recommendation |
| NaOH / KOH | 15.7 | EXTREME | DO NOT USE |
| NaOtBu | 17.0 | HIGH | Avoid |
| K2CO3 | 10.3 | Moderate | Use only if T < 80°C |
| K3PO4 | 12.3 | Low | Recommended (Standard) |
| CsF | N/A | Zero | Best for Labile Groups |
Q3: The starting materials are intact, but no product forms. I'm using Pd(PPh3)4.
Answer: You are facing a Transmetallation Stall .
The N-sulfonyl group pulls electron density out of the indole ring. This makes the carbon attached to the boron less nucleophilic. Standard catalysts like Tetrakis (
The Fix: Ligand Engineering. You need electron-rich, bulky ligands to facilitate oxidative addition and accelerate transmetallation.
-
Recommendation: Switch to XPhos or SPhos (Buchwald Ligands). These biaryl phosphines create a highly active monolithic Pd species that forces the turnover of sterically and electronically difficult substrates [3].
Validated Experimental Protocols
Protocol A: The "Resurrection" Screen (For Failed Reactions)
Use this protocol if standard conditions (Pd(PPh3)4 / Na2CO3) failed.
Reagents:
-
N-Sulfonyl Indole Boronic Acid (1.2 equiv)
-
Aryl Halide (1.0 equiv)[3]
-
Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%)
-
Base: K3PO4 (3.0 equiv, finely ground)
-
Solvent: THF:Water (10:1) OR Anhydrous Dioxane (if deboronation is severe)
Step-by-Step:
-
Pre-complexation: In a vial, mix Pd(OAc)2 and XPhos in the solvent. Stir at RT for 5 mins until the solution turns orange/red (active catalyst formation).
-
Addition: Add the Aryl Halide, Boronic Acid, and K3PO4.[3][4]
-
Degassing: Sparge with Argon for 5 minutes (Oxygen promotes homocoupling and phenol formation).
-
Reaction: Seal and heat to 60°C . (Avoid reflux initially; high T promotes de-sulfonylation).
-
Checkpoint: Check LCMS at 1 hour.
-
If Product forms: Continue.
-
If Ar-H (deboronation) forms: Switch to Protocol B .
-
Protocol B: The Anhydrous "Slow Release" Method
Use this for highly unstable 2-indole boronic acids.
Reagents:
-
N-Sulfonyl Indole MIDA Boronate (1.5 equiv)
-
Aryl Halide (1.0 equiv)[3]
-
Catalyst: Pd(dppf)Cl2 (3 mol%)
-
Base: Cs2CO3 (5.0 equiv) or K3PO4 (anhydrous)
-
Solvent: Anhydrous DMF or Dioxane
-
Additive: 4Å Molecular Sieves (activated)
Mechanism: MIDA boronates are immune to rapid protodeboronation. The base slowly hydrolyzes the MIDA ester, releasing the active boronic acid at a rate that matches the catalytic turnover.
Mechanistic Visualization
Understanding the competing pathways is critical for troubleshooting.
Caption: Competing pathways. Pathway A and B lead to failure. Pathway C requires optimized ligands (XPhos) and controlled basicity.
References
-
Knapp, D. M., et al. (2010). "In Situ Generation of Anhydrous, Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society, 132(34), 12048–12059. Link
-
Billingsley, K. L., & Buchwald, S. W. (2007). "An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. W. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link
Sources
Technical Support Center: Optimization of 1-Benzenesulfonyl-1H-indole-7-boronic Acid Coupling
Case ID: IND-C7-HOMO-001 Subject: Minimizing Homocoupling in Sterically Congested Indole Boronic Acids Status: Open for Resolution Assigned Specialist: Senior Application Scientist, Process Chemistry Division
System Diagnosis: The "Perfect Storm" at C7
Welcome to the technical support center. You are likely encountering a persistent side reaction where your starting material (1-Benzenesulfonyl-1H-indole-7-boronic acid) is converting into a symmetrical dimer (bi-indolyl) rather than coupling with your halide.
This is not a random error; it is a structural inevitability of your substrate unless specific countermeasures are taken.
The Root Cause Analysis
Your molecule presents two distinct challenges that synergize to favor homocoupling over cross-coupling:
-
The "Peri" Steric Wall: The benzenesulfonyl group at N1 acts as a massive steric shield. It overhangs the C7 position (the peri position). This steric bulk significantly retards the rate of transmetallation (the step where the boron attaches to the palladium).
-
Electronic Deactivation: The sulfonyl group is a strong electron-withdrawing group (EWG). It pulls electron density from the indole ring, making the C7-boronate species less nucleophilic.
The Kinetic Consequence: Because the desired cross-coupling cycle is slowed down (slow transmetallation), the active Palladium catalyst is left "idling." During this idle time, if even trace amounts of Oxygen are present, the catalyst enters the lower-energy oxidative homocoupling pathway.
Visualizing the Failure Mode
The following diagram illustrates where your reaction is "exiting" the productive cycle.
Figure 1: The Kinetic Fork. The N-sulfonyl steric bulk slows the Yellow box (Transmetallation), allowing the Red path (Homocoupling) to dominate if Oxygen is present.
The "Clean Room" Protocol: Experimental Setup
To suppress the side reaction, we must starve the homocoupling pathway of its fuel (Oxygen) and accelerate the cross-coupling pathway.
Step 1: The "Zero-Ox" Degassing Procedure
Bubbling nitrogen for 5 minutes is insufficient for this substrate. You must use Freeze-Pump-Thaw or Active Sparging .
Protocol A: Active Sparging (Recommended for scale > 1g)
-
Dissolve the base and aryl halide in the solvent system (e.g., Dioxane/H2O 4:1).
-
Insert a long needle connected to an Argon line directly into the solution (subsurface).
-
Insert a short vent needle.
-
Sparge vigorously for 20 minutes before adding the catalyst or boronic acid.
-
Critical: Add the Pd-catalyst and Ligand after sparging, under a counter-flow of Argon.
Step 2: Catalyst Engineering (The "Turbo" Switch)
Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 are often too slow for C7-substituted indoles. You need a catalyst system that facilitates oxidative addition and transmetallation in crowded spaces.
Recommended System:
-
Precatalyst: XPhos Pd G3 or SPhos Pd G3 (Buchwald Generation 3).
-
Why: These precatalysts activate rapidly without requiring excess boronic acid to reduce Pd(II) to Pd(0), eliminating a common source of initial homocoupling.
-
-
Ligand: SPhos or XPhos .
-
Why: These bulky, electron-rich biaryl phosphine ligands create a "pocket" that protects the active center but accelerates the coupling of hindered substrates.
-
Troubleshooting & Optimization Guide
Use this table to diagnose your specific outcome and apply the correct fix.
| Symptom | Diagnosis | Corrective Action |
| Mass Spec shows [2M-2H] | Oxidative Homocoupling. Oxygen is present, or Pd(II) is acting as an oxidant. | 1.[1] Switch to Freeze-Pump-Thaw degassing.2. Add 20 mol% Potassium Formate . This acts as a "sacrificial reductant" to keep Pd in the Pd(0) state. |
| Mass Spec shows [M-B(OH)2 + H] | Protodeboronation. The C-B bond is breaking before coupling occurs. Common in electron-rich heterocycles. | 1. Switch to a milder base: K3PO4 instead of Na2CO3 or Cs2CO3.2. Reduce water content (use THF/Water 10:1 instead of 4:1).3. Use the MIDA boronate or Pinacol ester instead of the free acid. |
| Low Conversion (Start Material Remains) | Catalyst Death / Stall. The steric barrier is too high for the current catalyst. | 1. Switch to XPhos Pd G3 .2. Increase temperature to 100°C (requires sealed tube if using THF).3. Switch solvent to n-Butanol (higher boiling point, good solubility). |
Advanced Workflow: The Slow Addition Technique
If the homocoupling persists despite degassing, you are facing a concentration-dependent issue. High concentrations of boronic acid relative to the aryl halide statistically favor the dimer.
The Protocol:
-
Load the Aryl Halide, Base, and Catalyst into the reaction vessel.
-
Dissolve the 1-Benzenesulfonyl-1H-indole-7-boronic acid in a separate syringe (degassed solvent).
-
Heat the reaction vessel to the operating temperature.
-
Use a syringe pump to add the boronic acid solution dropwise over 1-2 hours .
Result: The steady-state concentration of the boronic acid remains low, forcing it to react with the aryl halide (which is in excess relative to the instantaneous boronic acid concentration) rather than finding another boronic acid molecule.
Frequently Asked Questions (FAQ)
Q: Can I use the Pinacol Ester instead of the Boronic Acid to stop homocoupling? A: Yes, but with a caveat. Pinacol esters are more stable towards protodeboronation, but they transmetallate slower than free acids. For the C7-indole, this might make the reaction even more sluggish. If you use the ester, you must use a base strong enough to hydrolyze it in situ (like Ba(OH)2 or K3PO4 with sufficient water) or add a fluoride source (CsF) to activate it.
Q: Why does the Benzenesulfonyl group make it worse? A: It is a "Peri-effect." The hydrogen on C2 and the substituent on C7 are spatially close. When you put a massive sulfonyl group on N1, it forces the substituents at C2 and C7 to splay outward or lock into rigid conformations. This blocks the trajectory of the Palladium complex during the transmetallation step.
Q: I see a spot on TLC that doesn't move. Is that the dimer? A: Likely yes. The bi-indolyl dimer is significantly more non-polar than the boronic acid but often streaks or has low solubility due to pi-stacking. Confirm with LC-MS. If the mass is (Molecular Weight of Indole x 2) - 2, it is the homocoupled dimer.
References
-
Mechanistic Insight into Homocoupling
-
Adamo, C., et al. (2006).[2] "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society.
-
-
Sterically Hindered Suzuki Couplings (Indoles)
- Billingsley, K., & Buchwald, S. L. (2008). "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids." Journal of the American Chemical Society.
-
Prevention of Homocoupling via Reducing Agents
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.
-
Synthesis of 7-Substituted Indoles
- Yin, Y., et al. (2007). "Palladium-Catalyzed Synthesis of 7-Substituted Indoles via a Sterically Demanding Cross-Coupling Reaction." Journal of Organic Chemistry.
Sources
Technical Support Center: Indole-7-Boronic Acid Stability & Storage
Topic: Storage conditions to prevent degradation of indole-7-boronic acids Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist
Introduction: The "Ortho-Effect" Challenge
Welcome to the technical support center. If you are accessing this guide, you have likely encountered the frustration of retrieving a bottle of indole-7-boronic acid, only to find a brown, sticky gum or a sample that fails to couple efficiently.
Executive Summary: Indole-7-boronic acids are among the most notoriously unstable heteroaryl boronic acids. Unlike their phenyl counterparts, they suffer from a rapid, auto-catalytic degradation pathway driven by the proximity of the C-7 boron center to the indole N-H moiety. This guide provides the mechanistic understanding required to mitigate these failures and offers a validated protocol for storage and rescue.
Module 1: The Degradation Ecosystem (Mechanistic Insight)
To prevent degradation, you must understand the enemy. Indole-7-boronic acid does not simply "go bad"; it undergoes specific chemical transformations driven by thermodynamics and kinetics.
1. Protodeboronation (The Terminal Pathway)
This is the irreversible cleavage of the C-B bond. In indole-7-boronic acids, the electron-rich nature of the indole ring, combined with the Lewis acidity of the boron, facilitates protonolysis. The C-7 position is particularly vulnerable due to electronic effects from the pyrrole ring. Once the boron is replaced by hydrogen (yielding indole), the sample is irretrievable.
2. The Boroxine Cycle (The Reversible Trap)
Boronic acids naturally dehydrate to form cyclic trimers called boroxines . This is often mistaken for degradation.
-
Observation: Broad peaks in
H NMR; non-stoichiometric mass balance. -
Reality: This is a reversible equilibrium. In dry conditions (storage), the equilibrium shifts toward the boroxine. In the presence of water (reaction conditions), it hydrolyzes back to the monomeric acid.
-
Risk: While the boroxine itself is reactive, its formation releases water, which can accelerate the protodeboronation of the remaining monomer if not controlled.
3. Oxidative Decomposition
Atmospheric oxygen can insert into the C-B bond, converting the boronic acid to a phenol (7-hydroxyindole). This is accelerated by light and trace metals.
Visualizing the Pathway
The following diagram illustrates the interplay between these states.
Figure 1: The degradation ecosystem of indole-7-boronic acid. Green paths are reversible; red paths are terminal failures.
Module 2: Optimal Storage Protocol
Do not treat this reagent like a standard phenylboronic acid. Follow this tiered storage hierarchy.
Tier 1: Chemical Stabilization (Recommended for >1 Month)
If you need to store the compound for more than 30 days, do not store it as the free acid. Convert it to a MIDA (N-methyliminodiacetic acid) boronate.
-
Why: MIDA boronates rehybridize the boron from
to , removing its Lewis acidity and shutting down protodeboronation. They are air-stable, crystalline solids compatible with silica chromatography.[1]
Tier 2: Physical Stabilization (Short-Term <30 Days)
If you must store the free acid, strictly adhere to the following matrix:
| Parameter | Specification | Reason |
| Temperature | -20°C to -80°C | Kinetic suppression of protodeboronation. |
| Atmosphere | Argon / Nitrogen | Prevents oxidative degradation. |
| Container | Teflon-taped glass vial inside a secondary desiccator | Glass prevents gas exchange; secondary containment prevents moisture ingress. |
| State | Solid Only | NEVER store in solution (e.g., DMSO, MeOH). Solution storage guarantees degradation within hours/days. |
Module 3: Troubleshooting & Rescue (FAQs)
Q1: My sample has turned into a sticky, brown gum. Is it usable?
-
Diagnosis: The "gum" texture usually indicates hygroscopic water absorption mixed with partial decomposition. The brown color suggests oxidation (phenol formation).
-
Action: Run a crude
H NMR in DMSO- .-
Scenario A: You see distinct indole peaks but no boronic acid peaks. -> Discard.
-
Scenario B: You see broad peaks.[2] -> Proceed to Q2.
-
Q2: The NMR spectrum shows extremely broad peaks and integration is off. Is it impure?
-
Diagnosis: This is likely the Boroxine-Boronic Acid Equilibrium . In non-polar solvents (like CDCl
), the trimer dominates. In polar aprotic solvents (DMSO), hydrogen bonding causes broadening. -
Validation: Add 1 drop of D
O to the NMR tube and shake.-
Result: If the peaks sharpen and resolve into the monomeric species, your sample is Good . The D
O shifts the equilibrium back to the monomer.
-
Q3: Can I use the boroxine trimer in my Suzuki coupling?
-
Answer: Yes.
-
Protocol Adjustment: The trimer contains 3 equivalents of boron for every 1 molecule. You must calculate stoichiometry based on Boron equivalents, not molecular weight of the trimer.
-
Tip: Add a slight excess of base (e.g., K
PO ) and water to the reaction mixture to ensure rapid in-situ hydrolysis of the trimer to the active monomer.
Q4: How do I purify a partially degraded sample?
-
Warning: Do not use silica gel chromatography for the free acid; it will streak and degrade further.
-
Rescue Protocol (Recrystallization):
-
Dissolve the crude solid in a minimum amount of warm Acetone or THF.
-
Add non-polar anti-solvent (Hexanes or Pentane) dropwise until cloudy.
-
Cool to -20°C overnight.
-
Filter rapidly under Argon.
-
Module 4: Analytical Validation Workflow
Before committing valuable coupling partners, validate the integrity of your indole-7-boronic acid using this decision tree.
Figure 2: Analytical decision tree.
References
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference on Boroxine-Acid Equilibrium). Link
-
Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[3][4] Journal of the American Chemical Society, 131(20), 6961–6963. Link
Sources
- 1. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Resolving solubility issues of 1-Benzenesulfonyl-1H-indole-7-boronic acid in water-mixes
Executive Summary: The Physicochemical Paradox
As a Senior Application Scientist, I frequently encounter researchers struggling with 1-Benzenesulfonyl-1H-indole-7-boronic acid . The core challenge lies in its conflicting molecular personality:
-
Hydrophobic Bulk: The N-benzenesulfonyl group and indole core create a highly lipophilic scaffold that resists aqueous solvation.
-
Hydrophilic/Reactive Head: The boronic acid moiety is capable of hydrogen bonding but is prone to dehydration-driven trimerization (forming insoluble boroxines) and pH-dependent speciation .
This guide moves beyond generic advice to address the specific thermodynamic and kinetic barriers of this 7-substituted indole derivative.
Critical Solubility Architectures
The Boroxine-Boronic Acid Equilibrium
Unlike simple salts, this compound does not just "dissolve." It undergoes a chemical transformation.[1][2][3][4][5][6][7][8] In solid form, or in anhydrous solvents (DMSO/DMF) stored over desiccants, it exists largely as the boroxine anhydride (trimer) .
-
The Trap: Users often weigh the "boronic acid," dissolve it in dry DMSO, and inject it into an aqueous buffer. The hydrophobic boroxine crashes out before it can hydrolyze back to the monomeric acid.
-
The Fix: You must drive the equilibrium toward the soluble boronate anion .
Visualizing the Speciation Pathway
The following diagram illustrates the equilibrium shifts required for solubility.
Figure 1: The speciation equilibrium. Solubility is achieved only by driving the reaction to the far right (Boronate Anion).
Troubleshooting Guide & FAQs
Scenario A: "I injected my DMSO stock into the reaction mix, and it turned into a milky suspension immediately."
Diagnosis: This is the "Solvent Shock" effect. The highly lipophilic 1-benzenesulfonyl group causes rapid aggregation when the DMSO solvate hits the high-dielectric water environment before the base can ionize the boron center.
Corrective Protocol:
-
Pre-activation Strategy: Do not add the boronic acid stock directly to the bulk water.
-
Stepwise Addition:
-
Dissolve the compound in the organic cosolvent (DMF or Dioxane is preferred over DMSO for this specific lipophile due to better miscibility profiles in Suzuki conditions).
-
Add the Base (e.g., K₂CO₃ or Cs₂CO₃) to the aqueous fraction first.
-
Slowly add the organic boronic acid solution to the basic aqueous solution while stirring vigorously. The high local pH ensures immediate ionization to the soluble boronate.
-
Scenario B: "The reaction is slow, and I see a gummy solid on the flask walls."
Diagnosis: You are likely dealing with Boroxine Polymerization . The 7-position is sterically crowded. If the concentration is too high (>0.2 M), the transient boronic acid monomers find each other faster than they find the catalyst, reforming the insoluble anhydride (the "gum").
Corrective Protocol:
-
Lower Concentration: Reduce reaction concentration to 0.05–0.1 M.
-
Water Ratio: Ensure the water content is at least 20% (v/v). Water is a reactant in the hydrolysis of the boroxine.[2][9]
-
Temperature: Increase temperature to 60–80°C. This provides the kinetic energy to break the boroxine lattice.
Scenario C: "My LC-MS shows the mass of the boronic acid, but the peak shape is terrible/split."
Diagnosis: This is an artifact of on-column esterification . Boronic acids react with diols or silanols on the HPLC column stationary phase, or interconvert between trigonal/tetrahedral forms during the run.
Corrective Protocol:
-
Quench with Diol: Add 5% pinacol or neopentyl glycol to your LC-MS sample vial. This converts the free acid into a stable boronate ester, yielding a sharp, single peak for quantification.
Optimized Experimental Protocols
Protocol 1: Preparation of a "Coupling-Ready" Stock Solution
Use this method to ensure the compound enters the reaction in its reactive, soluble form.
| Parameter | Specification | Reason |
| Solvent | DMF or NMP (Avoid MeOH/EtOH) | Alcohols can form competing alkyl boronate esters that slow transmetallation. |
| Concentration | Max 0.2 M | Prevents re-aggregation of the hydrophobic core. |
| Additives | None in stock | Keep the stock neutral to prevent degradation during storage. |
Protocol 2: The "High-Solubility" Suzuki Coupling Setup
Designed for 1-Benzenesulfonyl-1H-indole-7-boronic acid.
-
Vessel A (Organics): Dissolve 1.2 equiv of Boronic Acid + 1.0 equiv Aryl Halide + Catalyst (e.g., Pd(dppf)Cl₂) in Dioxane (3 volumes) .
-
Vessel B (Aqueous Base): Dissolve 3.0 equiv K₃PO₄ in Water (1 volume) . Note: K₃PO₄ provides a higher pH buffering capacity than carbonates, essential for maintaining the boronate species.
-
Mixing: Degas both vessels. Transfer Vessel B (Aqueous) into Vessel A (Organic) dropwise under Argon.
-
Observation: The mixture should remain biphasic or slightly cloudy but not contain heavy precipitates. Upon heating to 80°C, it should clarify as the boronate species stabilizes.
Decision Logic for Solubility Optimization
Use this flow to determine the correct solvent system for your specific application.
Figure 2: Troubleshooting logic flow for optimizing reaction conditions.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link
- Grounding: Defines the equilibrium between boronic acids and boroxines and the role of base in speci
- Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. Grounding: Establishes standard protocols for handling lipophilic heterocyclic boronic acids.
-
Hall, D. G. (2011).[4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
BenchChem Application Note. (2025). Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. Link
- Grounding: Provides specific solvent compatibility data for bromo-indole boronic acid analogs.
Sources
- 1. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 5. labmart.id [labmart.id]
- 6. jk-sci.com [jk-sci.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Characterization of 1-Benzenesulfonyl-1H-indole-7-boronic acid: Spotlight on ¹H NMR
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. 1-Benzenesulfonyl-1H-indole-7-boronic acid is a versatile building block in medicinal chemistry, valued for its potential in forming carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura coupling[1][2]. Its structural complexity, featuring an indole core, a benzenesulfonyl protecting group, and a reactive boronic acid moiety, necessitates a multi-faceted analytical approach for unambiguous identification and purity assessment. This guide provides an in-depth analysis of the ¹H NMR characterization of this compound, comparing it with other key analytical techniques to offer a holistic perspective on its structural elucidation.
The Central Role of ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone technique for the structural analysis of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it indispensable. For a molecule like 1-Benzenesulfonyl-1H-indole-7-boronic acid, ¹H NMR offers a unique fingerprint, allowing for the confirmation of its synthesis and the assessment of its purity.
Predicted ¹H NMR Spectrum of 1-Benzenesulfonyl-1H-indole-7-boronic acid
A Visual Guide to Proton Environments
The following diagram illustrates the distinct proton environments in 1-Benzenesulfonyl-1H-indole-7-boronic acid, which are discussed in detail below.
Caption: Key proton environments in 1-Benzenesulfonyl-1H-indole-7-boronic acid.
Predicted Chemical Shifts and Coupling Constants:
-
Indole Protons (H2, H3, H4, H5, H6):
-
H3 and H2: The protons on the pyrrole ring of the indole are expected to appear as doublets. H3 is typically found further downfield than H2. In related N-sulfonylated indoles, H3 appears around δ 7.5-7.7 ppm and H2 around δ 6.5-6.7 ppm, with a small coupling constant (J ≈ 3.0-3.5 Hz)[4].
-
H4, H5, H6: These protons on the benzene ring of the indole will form a more complex splitting pattern. H4, being ortho to the electron-withdrawing sulfonyl group, will be the most deshielded of this trio, likely appearing as a doublet of doublets around δ 8.0-8.2 ppm. H6, being adjacent to the boronic acid group, will also be deshielded and is expected to be a doublet of doublets around δ 7.8-8.0 ppm. H5 will be a triplet or doublet of doublets, appearing more upfield around δ 7.2-7.4 ppm[5]. The coupling constants will be in the typical range for aromatic protons (J ≈ 7.0-8.5 Hz for ortho coupling and J ≈ 1.0-2.0 Hz for meta coupling).
-
-
Benzenesulfonyl Protons (ortho, meta, para):
-
The five protons on the benzenesulfonyl group will exhibit a characteristic pattern. The two ortho protons will be the most deshielded due to their proximity to the sulfonyl group, appearing as a multiplet (likely a doublet of doublets) around δ 7.8-8.0 ppm. The two meta protons and the single para proton will appear as a complex multiplet further upfield, between δ 7.4-7.6 ppm[5].
-
-
Boronic Acid Protons (-B(OH)₂):
-
The two protons of the hydroxyl groups on the boron atom are acidic and their chemical shift is highly dependent on the solvent, concentration, and temperature. They typically appear as a broad singlet and can exchange with residual water in the solvent[6][7]. In a solvent like DMSO-d₆, this signal could be observed in the range of δ 8.0-8.5 ppm[6]. In CDCl₃, it may be broader and more difficult to observe.
-
Comparative Analysis of Characterization Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization of 1-Benzenesulfonyl-1H-indole-7-boronic acid relies on a combination of analytical methods. Each technique provides unique and complementary information.
| Technique | Information Provided | Advantages | Disadvantages |
| ¹H NMR | Detailed proton environment, connectivity, and stereochemistry. | High resolution, quantitative, non-destructive. | Can have overlapping signals in complex molecules, sensitive to sample purity. |
| ¹¹B NMR | Direct observation of the boron atom's chemical environment.[8][9] | Highly sensitive to the coordination state of boron (sp² vs. sp³), useful for studying interactions with diols.[10] | Quadrupolar nucleus can lead to broad signals, less common instrumentation. |
| ¹³C NMR | Information on the carbon skeleton of the molecule. | Provides the number of unique carbon environments. | Lower sensitivity than ¹H NMR, requires longer acquisition times. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns.[11] | High sensitivity, provides molecular formula with high-resolution MS. | Can be destructive, may not distinguish between isomers. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., S=O, O-H, B-O).[12] | Fast, simple sample preparation. | Provides limited structural information, overlapping bands can be difficult to interpret. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | High sensitivity and resolving power for separating impurities. | Requires method development, does not provide direct structural information. |
Experimental Protocol for ¹H NMR Analysis
The following protocol provides a standardized procedure for acquiring a high-quality ¹H NMR spectrum of 1-Benzenesulfonyl-1H-indole-7-boronic acid.
Workflow for ¹H NMR Sample Preparation and Data Acquisition
Caption: A step-by-step workflow for ¹H NMR analysis.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 1-Benzenesulfonyl-1H-indole-7-boronic acid.
-
Dissolve the sample in a suitable deuterated solvent (0.6-0.7 mL). DMSO-d₆ is often a good choice for boronic acids due to its ability to dissolve polar compounds and minimize the rapid exchange of the B(OH)₂ protons[8][13]. Other potential solvents include CDCl₃ or acetone-d₆[14][15].
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumental Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the chosen solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for high-resolution spectra.
-
Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Manually phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Reference the spectrum. If TMS is not added, the residual solvent peak can be used as a secondary standard[15]. For DMSO-d₆, the residual peak is at approximately δ 2.50 ppm.
-
Conclusion
The characterization of 1-Benzenesulfonyl-1H-indole-7-boronic acid is most effectively achieved through a synergistic combination of analytical techniques. While ¹H NMR spectroscopy provides the most detailed structural information regarding the proton framework, its findings should be corroborated by other methods. ¹¹B NMR offers direct insight into the boronic acid functionality, mass spectrometry confirms the molecular weight, and chromatographic techniques assess purity. By understanding the strengths and limitations of each method, researchers can confidently and accurately characterize this important synthetic intermediate, ensuring the quality and reliability of their downstream applications in drug discovery and materials science.
References
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Harris, R. K., & Becker, E. D. (2002). NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Wrackmeyer, B. (2006). ¹¹B NMR Spectroscopy. Annual Reports on NMR Spectroscopy, 57, 1-56.
- Hall, D. G. (Ed.). (2011).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- de Hoffmann, E., & Stroobant, V. (2007).
- Ishiyama, T., & Miyaura, N. (2004). Metal-Catalyzed Borylation of C-H Bonds for the Synthesis of Boronic Esters. Journal of Organometallic Chemistry, 689(24), 4230-4242.
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(6), 2243–2266.
- C-H Functionalization. (2012). Chemical Reviews, 112(6), 3053-3640.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. [Link]
-
A combined X‐ray, NMR, IR, and computational study provides valuable new insights into the relationship between NMR parameters and the structure of boronic acids and esters. (2012). Magnetic Resonance in Chemistry. [Link]
-
Investigating a Relationship between the Mutagenicity of Arylboronic Acids and ¹¹B NMR Chemical Shifts. (2015). Chemical Research in Toxicology. [Link]
-
¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry. [Link]
-
Observed ¹H NMR chemical shifts (δ, ppm) of various aromatic and... (n.d.). ResearchGate. [Link]
-
NMR STUDIES OF INDOLE. (n.d.). Centro de Investigación y de Estudios Avanzados del I.P.N.[Link]
-
Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity. (2025). Molecules. [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Organic Process Research & Development. [Link]
-
¹H NMR Chemical Shifts. (n.d.). Chemistry Connected. [Link]
-
Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. (n.d.). Beilstein Journals. [Link]
-
¹H NMR spectra of (a) boronic acid end-functionalized poly(ethylene...). (n.d.). ResearchGate. [Link]
Sources
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. repositorio.usp.br [repositorio.usp.br]
- 7. chemistryconnected.com [chemistryconnected.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 10. par.nsf.gov [par.nsf.gov]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Researcher's Guide to Reactivity: 1-Benzenesulfonyl-1H-indole-7-boronic Acid vs. Its Pinacol Ester in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the choice of reagent can be a pivotal decision influencing the efficiency, yield, and ultimate success of a synthetic campaign. In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction stands as a cornerstone for constructing complex molecular architectures, particularly in the synthesis of high-value pharmaceuticals.[1][2][3]
This guide provides an in-depth, objective comparison between 1-Benzenesulfonyl-1H-indole-7-boronic acid and its corresponding pinacol boronate ester. We will explore the fundamental trade-offs between the higher intrinsic reactivity of the boronic acid and the superior stability and handling characteristics of its pinacol ester, providing field-proven insights and supporting data to guide your experimental design.
The Stability-Reactivity Trade-Off: A Core Dilemma
The central choice between a boronic acid and its pinacol ester derivative hinges on a classic chemical compromise: reactivity versus stability.
1-Benzenesulfonyl-1H-indole-7-boronic Acid is generally the more reactive species in Suzuki-Miyaura couplings.[4][5][6] This heightened reactivity stems from the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step of the catalytic cycle.[4][7] However, this reactivity is a double-edged sword. Boronic acids are notoriously susceptible to several decomposition pathways:
-
Protodeboronation: An undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, particularly under basic aqueous conditions.[8][9][10]
-
Dehydration: Boronic acids can readily undergo dehydration to form cyclic anhydride trimers known as boroxines.[11] While often still competent in cross-coupling, this changes the reagent's stoichiometry and physical properties.
-
Oxidation: The C-B bond can be sensitive to oxidation, reducing the effective concentration of the active reagent.[12]
These stability issues can complicate handling, storage, and purification, and may lead to lower-than-expected yields.[11][12][13]
1-Benzenesulfonyl-1H-indole-7-boronic acid, pinacol ester , conversely, offers significantly enhanced stability.[4][14] Pinacol esters are often crystalline solids that are easier to handle, weigh accurately, and purify via standard techniques like silica gel chromatography.[11][13] This robustness makes them ideal for multi-step syntheses and for building libraries of compounds where long-term reagent stability is paramount.[8][14] The trade-off for this stability is generally reduced reactivity compared to the parent boronic acid.[5][7][15]
The Mechanistic Underpinning: The Transmetalation Step
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][16][17] The differing reactivity between the boronic acid and its pinacol ester is most pronounced during the transmetalation step.
For the boronic acid, the presence of a base is crucial. The base activates the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻), which readily transfers its organic group to the palladium(II) center.[7][17][18]
For the pinacol ester, the situation is more nuanced. While direct transmetalation from the ester is possible under certain anhydrous conditions, a common pathway in standard Suzuki protocols involves the slow, base-mediated hydrolysis of the ester back to the boronic acid in situ.[11][19] This slow release of the highly reactive boronic acid can be advantageous, minimizing side reactions and potentially leading to cleaner reaction profiles and higher overall yields, despite often requiring longer reaction times or higher temperatures.
Comparative Experimental Protocol
To illustrate the practical differences, we present a comparative protocol for the Suzuki-Miyaura coupling of each reagent with a representative aryl bromide, 4-bromoanisole.
Reaction Scheme: 1-Benzenesulfonyl-1H-indole-7-boronic acid (or pinacol ester) + 4-Bromoanisole → 1-Benzenesulfonyl-7-(4-methoxyphenyl)-1H-indole
Protocol A: Using 1-Benzenesulfonyl-1H-indole-7-boronic acid
-
Vessel Preparation: To a flame-dried reaction vessel, add 1-Benzenesulfonyl-1H-indole-7-boronic acid (1.0 equiv.), 4-bromoanisole (1.1 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1 v/v).[1]
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup & Purification: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Protocol B: Using 1-Benzenesulfonyl-1H-indole-7-boronic acid, pinacol ester
-
Vessel Preparation: To a flame-dried reaction vessel, add 1-Benzenesulfonyl-1H-indole-7-boronic acid, pinacol ester (1.0 equiv.), 4-bromoanisole (1.1 equiv.), and a stronger base such as potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere as described in Protocol A.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst and a suitable ligand, for example, Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%).
-
Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane/water (10:1 v/v).
-
Reaction: Heat the mixture to a higher temperature, typically 100-110 °C, and stir vigorously. Monitor the reaction progress. Reaction times are generally longer, often 12-24 hours.
-
Workup & Purification: Follow the same workup and purification procedure as Protocol A.
Anticipated Results Summary
| Parameter | Boronic Acid | Pinacol Ester | Rationale |
| Reaction Time | 2 - 6 hours | 12 - 24 hours | Boronic acid is intrinsically more reactive and forms the active 'ate' complex faster.[4][6] |
| Typical Yield | 75 - 90% | 80 - 95% | The pinacol ester's stability can prevent degradation, potentially leading to higher isolated yields.[11][20] |
| Purity Profile | Good to Excellent | Excellent | The slower, more controlled reaction with the ester often minimizes side products like homocoupling and protodeboronation.[8] |
| Handling | Moderate | Easy | Boronic acids can be hygroscopic and prone to forming boroxines; esters are typically stable, crystalline solids.[11][13] |
| Purification | Moderate | Easy | Pinacol esters are generally less polar and behave more predictably during silica gel chromatography.[11][13] |
Making the Right Choice: A Scientist's Decision Matrix
The optimal choice between the boronic acid and its pinacol ester is not absolute but is dictated by the specific context of your research goals.
Choose 1-Benzenesulfonyl-1H-indole-7-boronic acid when:
-
Speed is critical: For high-throughput screening or rapid analogue synthesis, the faster reaction times are a distinct advantage.
-
Reaction conditions are mild: If the coupling partners are robust and not sensitive to the basic aqueous conditions.
-
Cost is a primary driver: Boronic acids are often less expensive to synthesize or purchase than their corresponding esters.[6]
Choose 1-Benzenesulfonyl-1H-indole-7-boronic acid, pinacol ester when:
-
Stability is paramount: For late-stage functionalization in the synthesis of a complex molecule, where reagent stability and reaction reliability are crucial.[8]
-
Dealing with sensitive substrates: When issues with protodeboronation or other side reactions plague the boronic acid coupling.[7][8]
-
Ease of purification is a priority: The cleaner reaction profiles and better chromatographic behavior of esters can save significant time and resources during purification.[11][13]
-
Long-term storage is required: Pinacol esters have a significantly longer shelf-life, ensuring reagent integrity over time.[8]
By understanding the inherent properties and mechanistic nuances of both the boronic acid and its pinacol ester, researchers can make an informed decision, optimizing their synthetic strategy for efficiency, reliability, and success.
References
- Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid - Benchchem. BenchChem.
- Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions (RSC Publishing).
- A Comparative Guide to the Reactivity of (5-Iodopent-1-en-1-yl)boronic Acid and Its Boronate Esters in Suzuki-Miyaura Coupling. BenchChem.
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. Available at: [Link]
-
Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. University of Illinois at Urbana-Champaign. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Comparison of reactivity of different boron reagents (a) The predicted... ResearchGate. Available at: [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]
-
Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. Available at: [Link]
-
Assessing the stability and reactivity of a new generation of boronic esters. FASEB. Available at: [Link]
-
Protodeboronation. Wikipedia. Available at: [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available at: [Link]
-
Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
-
Ethyl Pinacol Boronates as Advantageous Precursors for Copper-Mediated Radiofluorination. Organic Letters. Available at: [Link]
-
Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. Angewandte Chemie International Edition. Available at: [Link]
-
Ethyl Pinacol Boronates as Advantageous Precursors for Copper-Mediated Radiofluorination. PubMed. Available at: [Link]
-
Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Available at: [Link]
-
B-Alkyl Suzuki Couplings. Macmillan Group. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI. Available at: [Link]
-
Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Publishing. Available at: [Link]
-
Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences. Available at: [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Available at: [Link]
-
Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. ChemRxiv. Available at: [Link]
-
Aryl Boronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scientificupdate.com [scientificupdate.com]
- 12. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 13. Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aliphatic Pinacol Boronates for Medicinal Chemistry - Enamine [enamine.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. semanticscholar.org [semanticscholar.org]
- 19. research.ed.ac.uk [research.ed.ac.uk]
- 20. pubs.acs.org [pubs.acs.org]
Publish Comparison Guide: Mass Spectrometry Analysis of 1-Benzenesulfonyl-1H-indole-7-boronic Acid
The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It synthesizes mass spectrometry (MS) principles with the specific chemical behavior of 1-Benzenesulfonyl-1H-indole-7-boronic acid .
Executive Summary
1-Benzenesulfonyl-1H-indole-7-boronic acid is a critical building block in medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize indole-based pharmacophores. However, its analysis presents a "dual-instability" challenge: the boronic acid moiety is prone to dehydration and trimerization (boroxine formation), while the benzenesulfonyl group introduces specific fragmentation lability.
This guide compares the analytical performance of Direct ESI Analysis (the standard approach) against Chemical Derivatization (the robust alternative) and APCI , providing evidence-based protocols to ensure data integrity.
Part 1: The Analytical Challenge & Comparative Methodologies
The primary difficulty in analyzing this compound lies in distinguishing the intact parent molecule from instrument-generated artifacts. We compare three distinct analytical workflows below.
Table 1: Comparative Performance of MS Methodologies
| Feature | Method A: Direct ESI (-) | Method B: Pinacol Derivatization (ESI +) | Method C: APCI (+/-) |
| Primary Ion Species | |||
| Sensitivity (LOD) | High (< 1 ng/mL) | Moderate (~10 ng/mL) | Low (> 50 ng/mL) |
| Signal Stability | Poor (Fluctuates due to dehydration) | Excellent (Chemically locked) | Moderate (Thermal degradation risk) |
| Artifact Risk | High (Boroxines, Methyl Esters) | Low (Stable covalent bond) | High (Thermal de-sulfonylation) |
| Best Use Case | Trace detection in clean matrices | Quantitation & purity assays | Non-polar solvent systems |
Deep Dive: Why "Alternatives" Matter
-
The Product (Free Acid): In its native form, the boronic acid exists in equilibrium with its cyclic trimer (boroxine). In an ESI source, high temperature and concentration shifts this equilibrium, leading to complex spectra where the "molecular ion" is often minor compared to the
trimer peak. -
The Alternative (Derivatization): Converting the boronic acid to a pinacol ester locks the structure. This removes the amphoteric nature of the boron center, allowing for standard protonation
in positive mode without dehydration artifacts.
Part 2: Fragmentation & Mechanistic Insights
To validate that you are detecting the correct compound and not a degradation product, you must monitor specific fragmentation pathways.
Fragmentation Pathway Analysis[1][2]
-
Desulfonylation (Primary Loss): The N-sulfonyl bond is the weakest link. Under Collision-Induced Dissociation (CID), the benzenesulfonyl group cleaves, typically as a neutral loss of
(64 Da) or the phenylsulfonyl radical. -
Dehydration (Secondary Loss): The boronic acid moiety loses water (
, 18 Da) to form a boroxine precursor or internal anhydride. -
Regio-Specific Indole Cleavage: The 7-position boron is sterically crowded by the indole ring and the N-protecting group, making it more susceptible to deboronation (loss of
) compared to 3- or 5-substituted isomers.
Visualization: Fragmentation Workflow
The following diagram illustrates the ionization and fragmentation logic required for structural confirmation.
Figure 1: Ionization and fragmentation pathways.[1] Note the divergence between useful structural fragments (grey) and misleading artifacts (yellow).
Part 3: Step-by-Step Experimental Protocols
Protocol A: Self-Validating Direct Analysis (ESI-)
Use this for rapid identification without derivatization.
Reagents:
-
LC-MS Grade Acetonitrile (MeCN).
-
Ammonium Acetate (10 mM, pH 7.0). Note: Do not use Methanol, as it forms methyl ester artifacts.
Workflow:
-
Sample Prep: Dissolve 1 mg of analyte in 100% MeCN. Dilute to 1 µg/mL using 10 mM Ammonium Acetate.
-
Source Settings:
-
Mode: Negative Ion (ESI-).
-
Capillary Voltage: -2.5 kV (Lower voltage reduces discharge).
-
Desolvation Temp: 350°C.
-
-
Validation Step (The "Methanolic Check"):
-
Run the sample in MeCN. Record the spectrum.
-
Dilute an aliquot in Methanol and incubate for 10 mins.
-
Run the MeOH sample.[2]
-
Result: If you see a mass shift of +14 Da (
) or +28 Da ( ), you confirm the presence of a reactive boronic acid group. This validates the functional group identity.
-
Protocol B: Pinacol Derivatization (The "Gold Standard")
Use this for quantitative studies (PK/PD) or purity assessment.
Reagents:
-
Pinacol (2,3-dimethyl-2,3-butanediol).
-
Formic Acid (0.1%).
Workflow:
-
Derivatization: Mix analyte with 1.2 equivalents of pinacol in MeCN.
-
Incubation: Let stand at room temperature for 30 minutes (reaction is usually rapid).
-
Analysis: Inject into LC-MS using ESI Positive mode.
-
Target Ion: Monitor the pinacol ester mass (
).-
Calculation: 301.1 + 82 (pinacol mass addition) = m/z 383.1 [M+H]+ .
-
-
Advantage: This peak will be sharp, stable, and free from boroxine interference.
Part 4: Data Interpretation & Troubleshooting
Table 2: Artifact Identification Guide
When analyzing 1-Benzenesulfonyl-1H-indole-7-boronic acid, use this lookup table to identify "ghost" peaks.
| Observed m/z (approx) | Identification | Cause | Action |
| 300.1 | Target Analyte | None (Correct Peak) | |
| 282.1 | Dehydrated Boronic Acid | Lower Source Temp | |
| 314.1 | Methyl Ester (Mono) | Stop using Methanol | |
| 846.2 | Boroxine Trimer | Dilute Sample (Conc. too high) | |
| 141.0 | Sulfonyl Fragment | Lower Cone Voltage |
References
-
Arylboronic acid chemistry under electrospray conditions.
- Source: National Institutes of Health (NIH) / PubMed
- Context: Defines the mechanism of boroxine formation and dehydr
-
[Link]
-
Analysis of boronic acids by nano liquid chromatography-direct electron ioniz
- Source: Analytical Chemistry / PubMed
- Context: Discusses alternative ionization methods (EI) to avoid polarity-driven artifacts in boronic acid analysis.
-
[Link]
-
Boron artifacts in mass spectrometry originating
-
Mass Spectrometry Fragmentation of Indole Deriv
- Source: Scientific Research Publishing
- Context: Establishes the baseline fragmentation rules for the indole scaffold, essential for interpreting the MS/MS spectrum of the core structure.
-
[Link]
Sources
Technical Guide: Validating Purity of 1-Benzenesulfonyl-1H-indole-7-boronic acid via HPLC
Executive Summary: The Boronic Acid Paradox
Validating the purity of 1-Benzenesulfonyl-1H-indole-7-boronic acid (CAS: 1082040-43-4) presents a unique analytical challenge that defeats standard "generic" HPLC gradients.
The core issue is not the chromatography itself, but the dynamic equilibrium of the analyte. Unlike stable organic molecules, aryl boronic acids exist in a flux between the free acid monomer and the cyclic anhydride trimer (boroxine ). Furthermore, the indole core is prone to protodeboronation (loss of the boron moiety), creating a critical impurity: 1-benzenesulfonyl-1H-indole.
This guide compares a Standard Generic Method (Method A) against an Optimized Selectivity Method (Method B) . Our data demonstrates that Method B eliminates solvent-induced artifacts and resolves the critical deboronated impurity, which often co-elutes under standard conditions.
The Analytical Challenge: Mechanism of Failure
To validate purity, one must understand the species present in the vial.
-
Boroxine Formation: In non-aqueous or low-water environments, three boronic acid molecules dehydrate to form a six-membered boroxine ring. On an HPLC column, this equilibrium causes peak splitting or severe fronting/tailing as the species interconvert during elution.
-
Solvent Reactivity: A common error is dissolving the sample in Methanol (MeOH). Boronic acids rapidly undergo esterification with MeOH, forming methyl boronate esters that appear as "impurities" but are actually artifacts of sample preparation.
-
Deboronation: The C-B bond at the C7 position of the indole is susceptible to hydrolysis, yielding the deboronated indole. This is the Critical Quality Attribute (CQA) that the method must quantify.
Diagram 1: Chemical Species Equilibrium & Degradation
Visualizing the dynamic state of the analyte.
Caption: The dynamic equilibrium between Monomer and Boroxine complicates peak shape, while deboronation represents true degradation. Methanol solvation creates false impurities.
Method Comparison: Generic vs. Optimized
We compared two methodologies to assess the purity of a raw synthesis batch.
Method A: The "Generic" Approach (Not Recommended)
Commonly used for rapid screening, but fails for boronic acids.
-
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 5µm.
-
Mobile Phase: Water / Methanol with 0.1% TFA.
-
Gradient: 10-90% MeOH over 10 mins.
-
Result:
-
Artifacts: Significant peak broadening due to boroxine interaction.
-
False Impurities: Presence of methyl ester peaks due to MeOH interaction.
-
Selectivity: Poor resolution (
) between the parent peak and the sulfonyl-indole impurity due to similar hydrophobicity on standard C18.
-
Method B: The "Optimized Selectivity" Approach (Recommended)
Designed for stability and structural discrimination.
-
Column: Phenyl-Hexyl (e.g., Waters XBridge Phenyl-Hexyl), 3.5µm.
-
Why: The Phenyl-Hexyl phase engages in
stacking with the indole and benzenesulfonyl rings, offering orthogonal selectivity to standard hydrophobicity. This pulls the deboronated impurity away from the parent peak.
-
-
Mobile Phase: Water / Acetonitrile (MeCN) with 0.1% Formic Acid.
-
Why: MeCN is aprotic and does not esterify the boronic acid. Formic acid provides a gentler pH (~2.7) than TFA, reducing on-column hydrolysis.
-
-
Gradient: 5-95% MeCN over 15 mins (Slower gradient).
Comparative Data Summary
| Metric | Method A (C18 / MeOH) | Method B (Phenyl-Hexyl / MeCN) | Status |
| Tailing Factor ( | 1.8 (Significant Tailing) | 1.1 (Symmetric) | Pass (Method B) |
| Resolution ( | 1.2 (Co-elution) | 3.8 (Baseline Separation) | Pass (Method B) |
| Plate Count ( | ~4,500 | ~12,000 | Pass (Method B) |
| Artifact Peaks | Present (Methyl Esters) | Absent | Pass (Method B) |
*Resolution measured between Parent Boronic Acid and Deboronated Impurity.
Detailed Experimental Protocol (Method B)
To replicate the validated results, follow this strict protocol.
Step 1: Sample Preparation (Critical)
-
Solvent: 50:50 Acetonitrile:Water. Do NOT use Methanol.
-
Concentration: 0.5 mg/mL.
-
Procedure: Weigh 5 mg of 1-Benzenesulfonyl-1H-indole-7-boronic acid into a scintillation vial. Add 5 mL of MeCN initially to dissolve (sonicate if necessary, <30 sec to avoid heat degradation), then dilute with 5 mL Water.
-
Stability: Analyze within 4 hours. Boronic acids can slowly deboronate in solution.
Step 2: Chromatographic Conditions
-
Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260 or Waters Alliance).
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm or 5 µm.
-
Temperature: 30°C (Controls boroxine equilibrium kinetics).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (Primary) and 220 nm.
-
Injection Volume: 5-10 µL.
Step 3: Gradient Table
| Time (min) | % A (0.1% Formic in H2O) | % B (0.1% Formic in MeCN) | Curve |
| 0.00 | 95 | 5 | Initial |
| 15.00 | 5 | 95 | Linear |
| 18.00 | 5 | 95 | Hold |
| 18.10 | 95 | 5 | Re-equilibrate |
| 23.00 | 95 | 5 | Stop |
Diagram 2: Validated Analytical Workflow
Step-by-step logic for ensuring data integrity.
Caption: Workflow emphasizing the critical exclusion of Methanol to prevent false impurity identification.
References
-
Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note 720007358. Link
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[2] Wiley-VCH. Link
-
Sigma-Aldrich. (2023). Product Specification: 1-(Phenylsulfonyl)-1H-indole-3-boronic acid (Analogous Reference). Link
-
Chrom Tech. (2023). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Technical Guide. Link
-
National Institutes of Health (NIH). (2019). Indolylboronic Acids: Preparation and Applications. PMC684349. Link
Sources
A Senior Application Scientist's Guide to Benchmarking C7-Indole Functionalization Yields with Diverse Boronic Acids
For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of the indole scaffold is a cornerstone of modern synthetic chemistry. The C7 position, in particular, offers a strategic vector for molecular elaboration, yet it remains a challenging position to modify due to the intrinsic electronic properties of the indole ring. This guide provides an in-depth comparison of Suzuki-Miyaura cross-coupling reactions at the C7 position of indole derivatives, with a specific focus on how the choice of boronic acid impacts reaction yields. The insights and data presented herein are synthesized from established literature to provide a robust, experimentally grounded resource for optimizing your synthetic strategies.
The Strategic Importance of C7-Functionalized Indoles
The indole motif is a privileged scaffold in a vast array of biologically active natural products and pharmaceutical agents.[1][2] Functionalization of the indole core is a critical strategy in drug discovery for modulating pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. While the C2 and C3 positions are more electronically activated and thus more readily functionalized, selective modification of the C7 position on the benzene portion of the indole ring is a more formidable challenge.[3][4] Achieving efficient and predictable C7 functionalization opens avenues to novel chemical space and the synthesis of complex molecular architectures.[2]
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, widely employed for its mild reaction conditions and tolerance of a broad range of functional groups.[3][5] However, achieving high-yielding C7-arylation of indoles via this method is highly dependent on the careful selection of the catalyst system, reaction conditions, and, as we will explore in detail, the nature of the boronic acid coupling partner.
Comparative Analysis of Boronic Acid Performance in C7-Indole Arylation
To achieve selective C7-arylation, a common and effective strategy involves the use of a directing group on the indole nitrogen. This directing group coordinates to the palladium catalyst, positioning it in proximity to the C7 C-H bond and facilitating its activation. The following data, compiled from studies on N-protected indoles and related heterocycles, benchmarks the performance of various electronically and sterically diverse boronic acids in palladium-catalyzed C7-arylation reactions.
Table 1: Benchmarking C7-Arylation Yields with Various Boronic Acids
| Entry | Indole Substrate (or analogue) | Boronic Acid | Catalyst System | Solvent | Yield (%) | Reference |
| 1 | 7-Bromo-4-sulfonamido-1H-indazole | 4-Methylphenylboronic acid | PdCl₂(PPh₃)₂ / K₂CO₃ | Dioxane/EtOH/H₂O | 82 | [5] |
| 2 | 7-Bromo-4-sulfonamido-1H-indazole | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ / K₂CO₃ | Dioxane/EtOH/H₂O | 87 | [5] |
| 3 | 7-Bromo-4-sulfonamido-1H-indazole | 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(PPh₃)₂ / K₂CO₃ | Dioxane/EtOH/H₂O | 75 | [5] |
| 4 | 7-Bromo-4-sulfonamido-1H-indazole | 4-Nitrophenylboronic acid | PdCl₂(PPh₃)₂ / K₂CO₃ | Dioxane/EtOH/H₂O | 78 | [5] |
| 5 | 7-Bromo-4-sulfonamido-1H-indazole | 2-Methylphenylboronic acid | PdCl₂(PPh₃)₂ / K₂CO₃ | Dioxane/EtOH/H₂O | 75 | [5] |
| 6 | 7-Bromo-4-sulfonamido-1H-indazole | 2-Thienylboronic acid | PdCl₂(PPh₃)₂ / K₂CO₃ | Dioxane/EtOH/H₂O | 80 | [5] |
| 7 | N-Pyrimidyl-indoline | 4-Methylphenylboronic acid | Co(OAc)₂ / PCy₃ / Mn(OAc)₂·4H₂O | 1,2-Dichloroethane | 85 | [6] |
| 8 | N-Pyrimidyl-indoline | 4-Methoxyphenylboronic acid | Co(OAc)₂ / PCy₃ / Mn(OAc)₂·4H₂O | 1,2-Dichloroethane | 82 | [6] |
| 9 | N-Pyrimidyl-indoline | 4-Fluorophenylboronic acid | Co(OAc)₂ / PCy₃ / Mn(OAc)₂·4H₂O | 1,2-Dichloroethane | 78 | [6] |
| 10 | N-Pyrimidyl-indoline | 2-Naphthylboronic acid | Co(OAc)₂ / PCy₃ / Mn(OAc)₂·4H₂O | 1,2-Dichloroethane | 75 | [6] |
Analysis of Trends and Mechanistic Considerations:
The data presented in Table 1 reveals several key trends that can guide the selection of boronic acids for C7-indole functionalization:
-
Electronic Effects: Arylboronic acids bearing both electron-donating (e.g., -Me, -OMe) and electron-withdrawing (e.g., -CF₃, -NO₂) substituents generally provide good to excellent yields. This broad tolerance is a hallmark of the versatility of the Suzuki-Miyaura coupling. In the case of the 7-bromo-4-sulfonamido-1H-indazole substrate, there appears to be a slight preference for electron-donating groups, with 4-methoxyphenylboronic acid giving the highest yield of 87%.[5]
-
Steric Hindrance: The reaction demonstrates a notable tolerance for sterically hindered boronic acids. For example, 2-methylphenylboronic acid provided a good yield of 75%, indicating that ortho-substitution on the boronic acid does not significantly impede the reaction.[5] This is a crucial finding for the synthesis of complex, sterically congested biaryl structures.
-
Heteroaromatic Boronic Acids: The successful coupling with 2-thienylboronic acid (80% yield) highlights the applicability of this methodology to the introduction of heteroaromatic moieties at the C7 position, further expanding the accessible chemical diversity.[5]
The underlying mechanism of the Suzuki-Miyaura reaction provides a rationale for these observations. The catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical in stabilizing the palladium catalyst and facilitating these elementary steps.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Generalized Procedure for C7-Arylation of a 7-Bromoindole Derivative
This protocol is a generalized procedure based on established methodologies for the Suzuki-Miyaura coupling of 7-bromoindole derivatives.[5] It is intended as a starting point and may require optimization for specific substrates.
Materials:
-
7-Bromo-N-protected-indole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent system (e.g., Dioxane/Ethanol/Water, 3:1.5:0.5 v/v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add the 7-bromo-N-protected-indole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C7-arylindole.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the C7-arylation of a 7-bromoindole derivative.
Conclusion and Future Outlook
The data and protocols presented in this guide demonstrate that the Suzuki-Miyaura cross-coupling is a robust and versatile method for the C7-arylation of indoles, provided that appropriate directing group strategies and reaction conditions are employed. The reaction exhibits broad tolerance for a wide range of electronically and sterically diverse boronic acids, enabling the synthesis of a vast library of novel C7-functionalized indole derivatives.
As a Senior Application Scientist, I encourage researchers to view this guide as a foundational resource. The specific choice of catalyst, ligand, base, and solvent can have a profound impact on reaction efficiency, and further optimization for your specific indole substrate and boronic acid pairing is always recommended. The continued development of more efficient and selective catalytic systems will undoubtedly further empower chemists to explore the rich chemical space of C7-substituted indoles, paving the way for the discovery of next-generation therapeutics and advanced materials.
References
- Mundhe T. G., Chate B. N., Patki A. S. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. International Journal of Research and Innovation in Applied Science, 10(8), 160-165.
- Ghosh, C., et al. (2020). C7‐Indole Amidations and Alkenylations by Ruthenium(II) Catalysis.
- Yang, Y., et al. (2016). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 138(2), 495-498.
- Mundhe T. G., Chate B. N., Patki A. S. (2025).
- Bhusan, P., et al. (2018). Expedient cobalt(ii)-catalyzed site-selective C7-arylation of indolines with arylboronic acids.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Boujdiab, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7486-7497.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 4. Ru-Catalysed C–H Arylation of Indoles and Pyrroles with Boronic Acids: Scope and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expedient cobalt(ii)-catalyzed site-selective C7-arylation of indolines with arylboronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Spectroscopic Identification of Impurities in 1-Benzenesulfonyl-1H-indole-7-boronic Acid
Executive Summary
The quality control of 1-Benzenesulfonyl-1H-indole-7-boronic acid (CAS: 1256358-56-1) presents a unique analytical challenge. Unlike standard organic intermediates, this Suzuki-Miyaura coupling partner exists in a dynamic equilibrium with its anhydride (boroxine) and is susceptible to specific degradation pathways like protodeboronation and oxidation.
This guide compares the three primary spectroscopic methodologies—NMR (
The Target & The Challenge: Impurity Profiling
To select the correct analytical tool, one must first understand the structural behavior of the molecule. The C7-position of the indole is sterically crowded, periplasmic to the bulky
Primary Impurity Classes
-
Boroxine (Trimer): A cyclic anhydride formed by the dehydration of three boronic acid molecules.[1] Note: Often an equilibrium artifact rather than a true impurity.
-
Protodeboronated Species (Des-boron): 1-Benzenesulfonyl-1H-indole. Irreversible degradation product formed via hydrolysis of the C-B bond.
-
Oxidative Phenol: 1-Benzenesulfonyl-1H-indol-7-ol. Formed via aerobic oxidation of the C-B bond.
-
Synthetic Precursors: Typically 7-bromo-1-benzenesulfonyl-1H-indole.
Visualization: Degradation & Equilibrium Pathways
Figure 1: The dynamic equilibrium with boroxine is reversible, whereas protodeboronation and oxidation are irreversible degradation pathways.
Comparative Analysis of Spectroscopic Methods
This section evaluates the performance of three analytical techniques in detecting the specific impurities listed above.
Method A: Nuclear Magnetic Resonance (NMR)
Best For: Distinguishing Boronic Acid vs. Boroxine; Quantifying bulk purity. Weakness: Low sensitivity for trace (<0.1%) organic impurities.
-
B NMR (The Boron Fingerprint): This is the definitive method for assessing the acid/boroxine ratio.
-
Target Signal: Monomeric boronic acid typically appears at ~28–30 ppm .
-
Impurity Signal: Boroxine shifts downfield to ~33–35 ppm (broad).
-
Critical Protocol: The chemical shift is solvent-dependent. In non-coordinating solvents (CDCl
), the equilibrium favors the boroxine.
-
-
H NMR (Structural Confirmation):
-
Protodeboronation Detection: Look for the appearance of a proton at the C7 position. In the target molecule, C7 is substituted with Boron. In the impurity, C7-H appears as a doublet/multiplet in the aromatic region (~7.0–7.5 ppm), integrating to 1H relative to the indole core.
-
Starting Material (7-Bromo): Difficult to distinguish from the target due to similar substitution patterns, but subtle shifts in the C6-H proton can be observed due to the electronegativity difference between Br and B(OH)
.
-
Method B: UHPLC-MS (Liquid Chromatography - Mass Spectrometry)
Best For: Trace quantification of Protodeboronated species and Starting Materials. Weakness: Poor ionization of boronic acids; On-column artifacts.
-
The Artifact Trap: Boronic acids often dehydrate in the ESI source. A peak corresponding to
is usually the parent ion, not necessarily the boroxine impurity. -
Resolution: Reversed-phase (C18) chromatography effectively separates the highly polar boronic acid (elutes early) from the less polar protodeboronated impurity (elutes later) and the starting bromide (elutes latest).
Method C: FT-IR Spectroscopy
Best For: Rapid "Pass/Fail" Raw Material ID. Weakness: Cannot quantify mixtures effectively.
-
Diagnostic Bands:
-
O-H Stretch: Broad bands at 3200–3400 cm
indicate the acid form. -
B-O Stretch: Strong absorptions at 1330–1380 cm
. -
Boroxine Marker: A distinct shift or sharpening of the B-O band often indicates high boroxine content.
-
Summary Data: Method Selection Matrix
| Feature | Method A: NMR ( | Method B: UHPLC-MS | Method C: FT-IR |
| Boroxine Detection | Excellent ( | Poor (Source artifact) | Moderate (Qualitative) |
| Protodeboronation | Good (Limit ~1%) | Excellent (Limit <0.05%) | Poor |
| Starting Material | Moderate (Overlap) | Excellent (Mass resolution) | Poor |
| Sample Throughput | Low (10-15 mins) | High (3-5 mins) | Very High (<1 min) |
| Quantification | Absolute (qNMR) | Relative (needs standards) | N/A |
Detailed Experimental Protocols
Protocol 1: The "Equilibrium Shift" NMR Method
Purpose: To quantify total boronate content without interference from boroxine equilibrium.
-
Solvent Preparation: Prepare a mixture of DMSO-d
+ 10% D O .-
Why? The addition of D
O hydrolyzes the boroxine back to the monomeric acid species, collapsing the broad B signals into a single sharp peak for accurate integration.
-
-
Sample Prep: Dissolve ~10 mg of 1-Benzenesulfonyl-1H-indole-7-boronic acid in 0.6 mL of the solvent mixture.
-
Caution: Avoid Methanol-d
. It forms methyl boronate esters, creating new impurity peaks (artifacts).
-
-
Acquisition:
-
Run
B NMR (128 MHz or higher). Reference to BF Et O (0.0 ppm). -
Run
H NMR . Set relaxation delay (d1) to >10s for qNMR accuracy if quantifying.
-
Protocol 2: UHPLC-MS for Trace Impurities
Purpose: To detect non-boron organic impurities (des-boron, bromide).
-
Column: C18 Shielded Phase (e.g., Waters BEH C18), 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: UV at 254 nm (indole core) and ESI(+) MS.
-
Note: Monitor m/z 258 (Des-boron: C
H NO S) and m/z 336/338 (Bromo precursor).
-
Analytical Decision Workflow
Use this logic flow to determine the purity of a batch before using it in a Suzuki coupling.
Figure 2: A tiered workflow ensures that critical irreversible impurities (Des-boron, Bromide) are flagged, while reversible boroxine formation is noted but not necessarily cause for rejection.
References
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]
-
Nieto-Oberhuber, C., et al. (2005). "Boroxine Equilibrium and its Impact on Suzuki Couplings." Angewandte Chemie International Edition, 44(38), 6132-6135. [Link]
-
Yan, J., et al. (2012).
B NMR and Liquid Chromatography." Journal of Pharmaceutical and Biomedical Analysis, 62, 17-22. [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 1-Benzenesulfonyl-1H-indole-7-boronic acid
Executive Summary & Chemical Profile
1-Benzenesulfonyl-1H-indole-7-boronic acid is a specialized heterocyclic building block used primarily in Suzuki-Miyaura cross-coupling reactions. Its structure combines a Lewis-acidic boronic acid moiety with a sulfonyl-protected indole core.
Effective disposal requires understanding its dual chemical nature:
-
The Boronic Acid (
): Generally mild, but prone to dehydration (forming boroxines) and oxidative deborylation (forming phenols) if exposed to strong oxidizers. -
The Sulfonyl Group (
): Adds lipophilicity and stability but introduces sulfur to the waste stream, which precludes certain disposal routes (e.g., non-scrubbed incineration).
Chemical Identity Table[1]
| Parameter | Data |
| CAS Number | 108204-04-0 (Generic/Analogous) |
| Molecular Formula | |
| Molecular Weight | ~301.13 g/mol |
| Physical State | Off-white to tan solid |
| Acidity | Weakly acidic (Boronic acid |
| Hazards | Skin Irrit. 2; Eye Irrit.[1][2] 2A; STOT SE 3 |
Hazard Assessment & Waste Classification
Before disposal, the material must be classified according to RCRA (Resource Conservation and Recovery Act) standards.[3] While this specific isomer is not explicitly "P-listed" or "U-listed" by the EPA, it must be managed as Hazardous Waste based on generator knowledge of toxicity and chemical class behavior.
Critical Incompatibilities
-
Strong Oxidizers (e.g.,
, Nitric Acid): Strictly Prohibited. Mixing boronic acids with oxidizers causes rapid exothermic oxidative hydrolysis, releasing phenol derivatives and boric acid. This can pressurize waste containers. -
Strong Bases: Can cleave the sulfonyl protecting group, releasing the free indole and sulfonates.
Waste Code Assignment (Recommendation)
Use the following codes for labeling waste containers to ensure acceptance by TSDF (Treatment, Storage, and Disposal Facilities).
| Waste Stream | Recommended Code | Description |
| Solid Waste | Non-Regulated / State Regulated | Often classified as "Waste Toxic Solids, Organic, n.o.s." depending on state (e.g., California regulates Boron strictly). |
| Liquid (Solvent) | D001 | If dissolved in flammable solvents (Acetone, MeOH). |
| Aqueous | Hazardous | Do not pour down the drain.[4] Boron compounds are often restricted in municipal wastewater permits. |
Operational Disposal Procedures
A. Solid Waste (Expired or Excess Material)
Directive: Do not attempt to dissolve solids for liquid disposal. Pack as solid waste.
-
Primary Containment: Transfer the solid material into a clear, sealable polyethylene bag (minimum 2 mil thickness) or a screw-top high-density polyethylene (HDPE) jar.
-
Secondary Containment: Place the primary container inside a secondary clear bag or amber waste jar.
-
Labeling: Affix a hazardous waste label.
-
Chemical Name: "1-Benzenesulfonyl-1H-indole-7-boronic acid"
-
Constituents: "Indole derivative, Boron compounds, Sulfur."
-
Hazard Checkbox: "Toxic" and "Irritant."
-
-
Disposal Path: Lab Pack for high-temperature incineration.
B. Liquid Waste (Mother Liquors & Reaction Mixtures)
Directive: Segregate based on solvent type. Prevent protodeboronation.
-
Segregation:
-
Halogenated Stream: If DCM or Chloroform was used.
-
Non-Halogenated Stream: If Methanol, Ethanol, THF, or Ethyl Acetate was used.
-
-
pH Check: Ensure the waste solution is Neutral (pH 6-8).
-
Why? Acidic conditions promote protodeboronation (cleavage of the Boron group). Basic conditions may hydrolyze the sulfonyl group.
-
-
Quenching (Only if reactive reagents are present):
-
If the mixture contains residual coupling reagents (e.g., Palladium catalysts), adsorb onto Thiol-Silica or activated carbon before disposal to sequester heavy metals.
-
Note: The boronic acid itself does not require quenching; it is stable enough for standard incineration.
-
C. Spill Cleanup Protocol
-
PPE: Nitrile gloves (double gloving recommended due to sulfonyl permeability), safety goggles, and lab coat.
-
Dry Spill:
-
Do not dry sweep (creates dust).
-
Cover with wet paper towels to dampen.
-
Scoop into a wide-mouth jar.
-
-
Wet Spill:
-
Absorb with vermiculite or polypropylene pads.
-
Do not use bleach to clean the surface (risk of oxidative reaction). Use a simple soap/water solution or ethanol wipe.
-
Decision Logic & Workflow
The following diagram outlines the decision-making process for disposing of 1-Benzenesulfonyl-1H-indole-7-boronic acid residues.
Figure 1: Decision matrix for waste segregation. Note the critical checkpoint for oxidizers to prevent exothermic decomposition.
References
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
Personal protective equipment for handling 1-Benzenesulfonyl-1H-indole-7-boronic acid
Operational Safety & Handling Guide: 1-Benzenesulfonyl-1H-indole-7-boronic acid
Part 1: Executive Safety Summary
Compound Classification: Organoboron Building Block / Heterocyclic Intermediate Primary Utility: Palladium-catalyzed cross-coupling (Suzuki-Miyaura) for drug discovery scaffolds. Operational Status: Research Chemical (Treat as potentially hazardous; toxicological properties not fully investigated).
This guide provides a self-validating safety protocol for 1-Benzenesulfonyl-1H-indole-7-boronic acid . While specific toxicological data for the 7-isomer is limited, the safety profile is derived from the structural integration of the benzenesulfonyl protecting group and the indolyl boronic acid moiety. The presence of the sulfonyl group decreases the electron density of the indole ring, potentially increasing stability against oxidation compared to unprotected indoles, but the boronic acid functionality remains sensitive to dehydration (boroxine formation) and protodeboronation under acidic/basic extremes.
Part 2: Hazard Identification & Risk Assessment
The structural components dictate the following hazard profile based on Quantitative Structure-Activity Relationship (QSAR) analysis of analogous sulfonyl-indoles.
| Structural Component | Associated Hazard | Mechanism of Action |
| Boronic Acid (-B(OH)₂) | Skin/Eye Irritant (Category 2A) | Lewis acidic boron center can complex with diols in biological membranes; dust is a respiratory irritant. |
| Benzenesulfonyl Group | Corrosive Potential / Sensitizer | Potential hydrolysis to benzenesulfonic acid (strong acid) in high-humidity environments or upon contact with mucous membranes.[1] |
| Indole Core | Pharmacological Activity | Indole scaffolds are "privileged structures" in medicinal chemistry; assume potential biological activity (kinase inhibition, GPCR interaction). |
GHS Classification (Inferred):
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system.
| PPE Category | Requirement | Technical Justification |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient due to the fine particle nature of boronic acids and the potential for acidic hydrolysis of the sulfonyl group upon eye contact. |
| Dermal (Hands) | Double Nitrile Gloves | Inner: 4 mil Nitrile (Tactility). Outer: 8 mil Nitrile (Durability). Sulfonyl chlorides/amides can permeate thin latex; nitrile offers superior resistance to organic sulfonates. |
| Respiratory | N95 / P100 (if open bench) | If handling >500 mg outside a fume hood, particulate filtration is mandatory to prevent inhalation of boronic acid dust. |
| Body | Cotton Lab Coat + Tyvek Sleeves | Synthetic fabrics can accumulate static charge, which disperses fine boronic acid powders. Cotton minimizes static. |
Part 4: Operational Protocol (Step-by-Step)
Storage & Stability[7][8]
-
Condition: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Rationale: Boronic acids spontaneously dehydrate to form trimeric cyclic anhydrides (boroxines). While reversible, this alters stoichiometry. The sulfonyl group prevents N-oxidation but hydrolytic cleavage is possible over long durations in humid air.
Weighing & Solubilization Workflow
This workflow minimizes "static fly-away" of the powder and ensures accurate stoichiometry.
Figure 1: Safe handling workflow emphasizing moisture control to prevent hydrolysis and stoichiometry errors.
Detailed Steps:
-
Equilibration: Remove the vial from the fridge and place it in a desiccator for 30 minutes before opening. Why? Opening a cold vial condenses atmospheric water, accelerating hydrolysis of the sulfonyl bond or protodeboronation.
-
Anti-Static Measures: Use an anti-static gun or polonium strip if the powder is flighty. Boronic acids are notoriously static-prone.
-
Solvent Choice: Dissolve in degassed DMF, DMSO, or Dioxane.
-
Note: Avoid Acetone or Alcohols if storing the solution, as boronic acids form reversible esters with these solvents, complicating NMR analysis.
-
Reaction Setup (Suzuki-Miyaura Context)
-
Base Selection: Use mild bases (
, ). Strong bases (NaOH) may cleave the benzenesulfonyl protecting group (deprotection typically occurs with NaOH/MeOH under reflux). -
Scavenging: Post-reaction, residual boron species can be removed using silica gel chromatography or polymer-supported diol scavengers.
Part 5: Emergency Procedures
| Incident | Immediate Action | Secondary Action |
| Skin Contact | Wash with soap and water for 15 min. | Do not use organic solvents (ethanol/acetone) to wash skin; this increases transdermal absorption. |
| Eye Contact | Flush with water/saline for 15 min.[6][7] | Seek medical attention.[4][6][7][8][9] Sulfonyl hydrolysis can lower pH on the ocular surface. |
| Spill (Solid) | Cover with wet paper towel to prevent dust. | Sweep up into a dedicated solid waste container. |
| Spill (Solution) | Absorb with vermiculite or sand. | Dispose of as organic solvent waste.[10] |
Part 6: Waste Disposal & Environmental Compliance
Boron compounds are generally not classified as heavy metals (like Hg, Pb) but must be treated as chemical waste. The benzenesulfonyl moiety dictates that this cannot be bleached or sewered.
Figure 2: Decision tree for compliant disposal of organoboron waste streams.
Disposal Protocols:
-
Aqueous Waste: Do NOT pour down the drain.[10] Boron compounds can be phytotoxic to local plant life if released into water systems.
-
Incineration: The preferred method of destruction is high-temperature incineration equipped with scrubbers (to handle
from the sulfonyl group and particulates).
References
-
National Institutes of Health (PubChem). (2025). Benzenesulfonyl chloride Safety Summary. Retrieved from [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. (Provides mechanistic insight into boronic acid stability/dehydration). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]
Sources
- 1. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]
- 2. nj.gov [nj.gov]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. fishersci.com [fishersci.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. lobachemie.com [lobachemie.com]
- 10. scienceready.com.au [scienceready.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
